N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3S/c1-5(13)10-9-11-7-3-2-6(12(14)15)4-8(7)16-9/h2-4H,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARDSBCDZPSYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352660 | |
| Record name | Acetamide, N-(6-nitro-2-benzothiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80395-50-2 | |
| Record name | Acetamide, N-(6-nitro-2-benzothiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(6-NITRO-2-BENZOTHIAZOLYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Properties of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and biological activities of the heterocyclic compound N-(6-nitro-1,3-benzothiazol-2-yl)acetamide. The information is compiled from various scientific sources to support research and development efforts in medicinal chemistry and related fields.
Core Physicochemical Data
This compound is a derivative of benzothiazole, a bicyclic ring system with diverse pharmacological applications. The introduction of a nitro group at the 6-position and an acetamide group at the 2-position significantly influences its chemical and biological characteristics.
Table 1: General and Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₃S | PubChemLite[1] |
| Molecular Weight | 253.24 g/mol | Calculated |
| Monoisotopic Mass | 237.02081 Da | PubChemLite[1] |
| Predicted XlogP | 2.0 | PubChemLite[1] |
| Physical Form | Solid (predicted) |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the acetylation of its corresponding amine precursor.
Experimental Protocol: General Synthesis
A common method for the synthesis of this compound involves the reaction of 2-amino-6-nitrobenzothiazole with an acetylating agent. While a specific detailed protocol for this exact compound is not fully elaborated in the searched literature, a general procedure based on the synthesis of related acetamide derivatives can be described as follows:
-
Starting Material: 2-amino-6-nitrobenzothiazole is used as the starting material.
-
Acetylation: The starting material is reacted with an acetylating agent such as acetic anhydride or acetyl chloride. Acetic acid can also be used, often with refluxing conditions.
-
Solvent: A suitable solvent is used, which can be acetic acid itself or another appropriate organic solvent.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for a period of several hours to ensure the completion of the reaction.
-
Work-up and Purification: After cooling, the reaction mixture is often poured into cold water to precipitate the product. The crude product is then collected by filtration, washed, and purified, commonly by recrystallization from a solvent like ethanol.
The synthesis of various substituted N-benzothiazole-2-yl-acetamides has been reported, where the structures of the synthesized compounds were confirmed by elemental analysis, IR, MS, ¹H NMR, and ¹³C NMR[4].
Biological Activity and Mechanism of Action
This compound and its derivatives have been investigated for their potential biological activities, primarily as antimicrobial and analgesic agents.
Antimicrobial Activity
Derivatives of this compound have shown promising antimicrobial potential[5]. The antimicrobial activity of nitroaromatic compounds is often attributed to the reductive activation of the nitro group within the microbial cell.
A proposed mechanism of action for nitroaromatic antimicrobial agents is the enzymatic reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage by interacting with macromolecules such as DNA, leading to cell death. In some benzothiazole derivatives, DNA gyrase has been identified as a potential target[5].
Analgesic Activity
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide has been evaluated for its analgesic potential using the acetic acid-induced writhing test in albino mice[6]. The study indicated a reduction in the writhing response, suggesting analgesic effects[6]. The precise mechanism of analgesic action for this compound has not been fully elucidated but may involve the modulation of inflammatory pathways.
Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of this compound derivatives.
Conclusion
This compound is a compound of interest in medicinal chemistry due to its potential antimicrobial and analgesic properties. While a complete experimental physicochemical profile is not yet available in the public domain, the existing data on its synthesis and biological activity provide a solid foundation for further research. Future studies should focus on determining the experimental values for its melting point, solubility, and pKa, as well as elucidating the specific molecular targets and signaling pathways involved in its biological effects. This will be crucial for the rational design and development of new therapeutic agents based on this benzothiazole scaffold.
References
- 1. PubChemLite - N-(6-nitro-2-benzothiazolyl)acetamide (C9H7N3O3S) [pubchemlite.lcsb.uni.lu]
- 2. N-(1,3-Benzothiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(6-nitro-2H-1,3-benzodioxol-5-yl)acetamide | 81864-14-4 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
N-(6-nitro-1,3-benzothiazol-2-yl)acetamide: A Technical Guide on its Core Mechanism of Action
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a synthetic compound belonging to the benzothiazole class of heterocyclic molecules, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. While direct and exhaustive studies on the specific mechanism of action of this compound are not extensively documented in publicly available literature, this technical guide synthesizes the current understanding of its biological effects by examining the activities of structurally related benzothiazole derivatives. This document outlines putative mechanisms of action, including antimicrobial, anticancer, and enzyme inhibitory activities. Experimental protocols for evaluating these activities are detailed, and quantitative data from studies on analogous compounds are presented. Visual representations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the potential therapeutic applications of this compound.
Introduction
Benzothiazoles are bicyclic heterocyclic compounds that have garnered considerable attention in the field of drug discovery. The fusion of a benzene ring and a thiazole ring imparts a unique chemical architecture that allows for a wide range of biological activities. The introduction of a nitro group at the 6-position and an acetamide group at the 2-position of the benzothiazole core, as seen in this compound, is anticipated to modulate its electronic and steric properties, thereby influencing its interaction with biological targets. This whitepaper will explore the potential mechanisms of action of this compound based on evidence from closely related analogues.
Putative Mechanisms of Action
Based on the biological evaluation of structurally similar compounds, the primary mechanisms of action for this compound are hypothesized to be in the realms of antimicrobial and anticancer activities.
Antimicrobial Activity: Targeting DNA Gyrase
Several benzothiazole derivatives have demonstrated promising antimicrobial properties. A closely related compound, N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide, has been identified as having significant antimicrobial potential.[1][2] Molecular docking studies on this analogue suggest a probable interaction with DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[1][2]
Proposed Mechanism: It is hypothesized that this compound may bind to the ATP-binding site of the GyrB subunit of DNA gyrase, thereby inhibiting its enzymatic activity. This inhibition would prevent the negative supercoiling of bacterial DNA, leading to a cessation of DNA replication and ultimately, bacterial cell death.
Figure 1: Proposed antimicrobial mechanism of action targeting DNA gyrase.
Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest
The anticancer potential of benzothiazole derivatives is a significant area of research. While specific data for this compound is limited, numerous studies on related compounds point towards the induction of apoptosis (programmed cell death) and cell cycle arrest as key mechanisms.
A novel benzothiazole derivative, YLT322, has been shown to induce apoptosis in human hepatocellular carcinoma cells through the mitochondrial (intrinsic) pathway.[3] This pathway is characterized by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. It is plausible that this compound could act in a similar manner.
Figure 2: Putative intrinsic apoptotic signaling pathway.
Studies on other nitro-substituted heterocyclic compounds have demonstrated the ability to induce cell cycle arrest. For instance, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione was found to cause an increase in the sub-G1 cell population and an accumulation of cells in the S and G2/M phases of the cell cycle, indicative of mitotic arrest.[4] This suggests that this compound may also interfere with the cell cycle progression of cancer cells.
Enzyme Inhibition: Monoamine Oxidase (MAO)
Derivatives of 2-amino-6-nitrobenzothiazole have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters. One study on 2-amino-6-nitrobenzothiazole-derived hydrazones revealed potent and selective inhibition of MAO-B.[5] Given the shared 2-amino-6-nitrobenzothiazole core, it is conceivable that this compound could exhibit inhibitory activity against MAO isoforms.
Quantitative Data from Related Compounds
Table 1: Antimicrobial Activity of a Related Benzothiazole Derivative
| Compound | Organism | MIC (µg/mL) |
| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide | S. aureus | 12.5[1] |
| B. subtilis | 6.25[1] | |
| E. coli | 3.125[1] | |
| P. aeruginosa | 6.25[1] |
Table 2: Cytotoxicity of Benzothiazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Nitro-styryl containing benzothiazole | Pancreatic cancer cells | 27 ± 0.24 |
| Fluorostyryl benzothiazole | Pancreatic cancer cells | 35 ± 0.51 |
| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3 (Prostate) | 19.9 ± 1.17 |
| LNCaP (Prostate) | 11.2 ± 0.79 |
Table 3: MAO Inhibitory Activity of a Related Benzothiazole Derivative
| Compound | Target | IC50 (µM) | Selectivity Index (SI) |
| N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | MAO-A | 0.42 ± 0.003[5] | - |
| N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | MAO-B | 0.0018 ± 0.0003[5] | 766.67[5] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be pertinent to elucidating the mechanism of action of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
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Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.
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Inoculation: Each well is inoculated with the standardized bacterial suspension.
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Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
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Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for 24-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: Cells are treated with the compound for a specified time, then harvested by trypsinization and washed with PBS.
-
Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
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Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
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Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined using appropriate software.
Figure 3: General experimental workflow for in vitro evaluation.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. While its precise mechanism of action requires further elucidation, the available evidence from structurally related compounds strongly suggests potential antimicrobial activity via DNA gyrase inhibition and anticancer effects through the induction of apoptosis and cell cycle arrest. Future research should focus on direct biological evaluation of this compound to confirm these hypothesized mechanisms. Key areas of investigation should include:
-
In vitro and in vivo studies to determine its efficacy against a broad panel of bacterial and cancer cell lines.
-
Enzyme inhibition assays to confirm its activity against DNA gyrase and MAO isoforms.
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Detailed molecular studies to identify the specific signaling pathways modulated by the compound.
-
Structure-activity relationship (SAR) studies to optimize the benzothiazole scaffold for enhanced potency and selectivity.
The insights provided in this technical guide offer a foundational understanding for researchers and drug development professionals to advance the investigation of this compound as a potential therapeutic candidate.
References
- 1. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
"crystal structure of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide"
An In-depth Technical Guide on the Crystal Structure of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
Authored for: Researchers, Scientists, and Drug Development Professionals
November 2025
Abstract
This technical document provides a comprehensive overview of the synthesis and structural characteristics of N-(1,3-benzothiazol-2-yl)acetamide derivatives, with a specific focus on this compound. While a definitive published crystal structure for the 6-nitro derivative is not currently available in crystallographic databases, this guide leverages detailed data from its parent compound, N-(1,3-benzothiazol-2-yl)acetamide, to project its structural properties. This whitepaper details the established synthetic protocols, methodologies for crystallographic analysis, and presents key structural data from the reference compound to serve as a robust framework for researchers. The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in compounds with significant biological activities, including antimicrobial and anticancer properties.[1][2] Understanding the precise molecular geometry and intermolecular interactions through crystallographic analysis is paramount for rational drug design and development.
Synthesis and Crystallization
The synthesis of this compound is typically achieved through a two-step process, beginning with the appropriate 2-aminobenzothiazole precursor. The subsequent acylation reaction yields the final product, which can then be crystallized for structural analysis.
Detailed Experimental Protocol: Synthesis
A common and effective method for synthesizing N-(1,3-benzothiazol-2-yl)acetamide derivatives involves the acylation of the corresponding 2-aminobenzothiazole.[3] The following protocol is adapted for the synthesis of the 6-nitro derivative.
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Starting Material : 2-Amino-6-nitrobenzothiazole (1 mmol) is used as the primary precursor.[4]
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Reaction Setup : The 2-amino-6-nitrobenzothiazole is dissolved in 30 mL of glacial acetic acid.
-
Acylation : The solution is refluxed for approximately 3 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Isolation : Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.
-
Purification : The resulting precipitate, this compound, is collected by filtration.
-
Recrystallization : The crude product is recrystallized from ethanol to yield high-purity crystals suitable for X-ray diffraction studies.[3] Colorless or pale yellow blocks are typically grown using the slow evaporation method from a methanol solution.[3]
Crystallographic Analysis
The determination of the crystal structure is performed using single-crystal X-ray diffraction. The following sections detail the experimental protocol and the reference data from the parent compound, N-(1,3-benzothiazol-2-yl)acetamide.
Experimental Protocol: X-ray Diffraction
The methodology for data collection and structure refinement is critical for obtaining high-quality crystallographic data. The protocol used for the parent analogue is as follows[3]:
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Data Collection : A suitable single crystal is mounted on a diffractometer (e.g., Agilent Xcalibur, Eos, Gemini) equipped with Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature (e.g., 173 K).[3]
-
Absorption Correction : A multi-scan absorption correction is applied to the collected data using software such as CrysAlis PRO.[3]
-
Structure Solution : The crystal structure is solved using direct methods (e.g., SHELXS97) and refined by full-matrix least-squares on F² (e.g., using SHELXL97).
-
Refinement : All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3]
Reference Crystal Structure Data
The following tables summarize the quantitative crystallographic data for the reference compound, N-(1,3-benzothiazol-2-yl)acetamide (C₉H₈N₂OS).[3] This information provides a valuable baseline for predicting the structural parameters of the 6-nitro derivative. The introduction of a nitro group may lead to slight changes in cell parameters and intermolecular interactions due to its electron-withdrawing nature and potential for additional hydrogen bonding.
Table 1: Crystal Data and Structure Refinement for N-(1,3-benzothiazol-2-yl)acetamide [3]
| Parameter | Value |
| Chemical Formula | C₉H₈N₂OS |
| Formula Weight (Mᵣ) | 192.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.1852 (4) |
| b (Å) | 7.4037 (4) |
| c (Å) | 20.9189 (8) |
| β (°) | 94.408 (3) |
| Volume (V, ų) | 1727.21 (13) |
| Z | 8 |
| Temperature (K) | 173 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Measured Reflections | 20845 |
| Independent Reflections | 5918 |
| R_int | 0.033 |
| Final R[F² > 2σ(F²)] | 0.044 |
| wR(F²) | 0.109 |
| Goodness-of-fit (S) | 1.08 |
Key Structural Features of the Reference Compound
The crystal structure of N-(1,3-benzothiazol-2-yl)acetamide reveals several key features that are likely to be conserved in its 6-nitro analogue:
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Asymmetric Unit : The asymmetric unit contains two independent molecules, labeled A and B.[3]
-
Planarity : The dihedral angle between the benzothiazole ring system and the acetamide group is small, indicating a high degree of planarity (2.7(4)° for molecule A and 7.2(2)° for molecule B).[3]
-
Hydrogen Bonding : In the crystal, molecules are linked by N—H···N hydrogen bonds, forming dimers with an R₂²(8) graph-set motif. These dimers then stack along the crystal axis.[3] The introduction of a nitro group in the 6-position may introduce additional C-H···O interactions, potentially influencing the overall packing arrangement.
Table 2: Hydrogen-Bond Geometry (Å, °) for N-(1,3-benzothiazol-2-yl)acetamide [3]
| D—H···A | D—H | H···A | D···A | D—H···A |
| N2A—H2A···N1B | 0.86 | 2.11 | 2.9700 (16) | 176 |
| N2B—H2B···N1A | 0.86 | 2.14 | 2.9749 (16) | 165 |
Conclusion
This technical guide provides a detailed framework for the synthesis and crystallographic study of this compound. By leveraging comprehensive data from the well-characterized parent compound, N-(1,3-benzothiazol-2-yl)acetamide, we have outlined robust experimental protocols and presented key structural parameters. The provided data on unit cell dimensions, space group, and hydrogen bonding motifs serves as a critical reference point for researchers. The addition of a nitro group at the 6-position is anticipated to modulate the electronic properties and may introduce new intermolecular interactions, making the definitive crystallographic study of this specific derivative a valuable endeavor for the drug development community. The methodologies and reference data herein are intended to facilitate and guide such future research.
References
- 1. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-(1,3-Benzothiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Spectral Analysis of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral analysis of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthesis, and presents a full spectral characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to ensure reproducibility. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of novel benzothiazole derivatives.
Introduction
This compound belongs to the benzothiazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a nitro group at the 6-position and an acetamide group at the 2-position of the benzothiazole core can significantly influence the molecule's electronic properties and biological activity. A thorough spectral analysis is paramount for the unambiguous identification and characterization of this compound, ensuring its purity and providing the foundational data for further research and development.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acetylation of its corresponding amine precursor, 2-amino-6-nitrobenzothiazole.
Experimental Protocol: Synthesis
Materials:
-
2-amino-6-nitrobenzothiazole
-
Acetic anhydride
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2-amino-6-nitrobenzothiazole (1.0 eq) in a minimal amount of glacial acetic acid with gentle warming.
-
To the resulting solution, add acetic anhydride (1.2 eq) dropwise while stirring.
-
Reflux the reaction mixture for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water with constant stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a solid.
-
Dry the purified product under vacuum.
Spectral Data
The following sections detail the expected spectral data for this compound based on the analysis of its precursor and related benzothiazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The expected chemical shifts are presented in Table 1.
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~2.3 | Singlet | -CH₃ (acetamide) |
| ¹H | ~7.8 | Doublet | H-4 |
| ¹H | ~8.2 | Doublet of doublets | H-5 |
| ¹H | ~8.8 | Doublet | H-7 |
| ¹H | ~12.5 | Singlet (broad) | -NH (acetamide) |
| ¹³C | ~23 | - | -CH₃ (acetamide) |
| ¹³C | ~118 | - | C-7 |
| ¹³C | ~120 | - | C-5 |
| ¹³C | ~122 | - | C-4 |
| ¹³C | ~135 | - | C-3a |
| ¹³C | ~144 | - | C-6 |
| ¹³C | ~152 | - | C-7a |
| ¹³C | ~158 | - | C-2 |
| ¹³C | ~170 | - | C=O (acetamide) |
Note: Predicted values are based on data from analogous compounds and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are summarized in Table 2.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3250 | Medium | N-H stretching (amide) |
| ~3100 | Medium | Aromatic C-H stretching |
| ~1690 | Strong | C=O stretching (amide I) |
| ~1590 | Strong | C=N stretching (benzothiazole) |
| ~1550 | Strong | N-H bending (amide II) |
| ~1520 | Strong | Asymmetric NO₂ stretching |
| ~1340 | Strong | Symmetric NO₂ stretching |
| ~830 | Strong | C-H out-of-plane bending |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum reveals information about the electronic transitions within the molecule. The presence of the conjugated benzothiazole system and the nitro group are expected to result in characteristic absorption maxima.
Table 3: Predicted UV-Vis Absorption Data for this compound
| λmax (nm) | Solvent | Electronic Transition |
| ~250-270 | Ethanol | π → π |
| ~330-350 | Ethanol | n → π |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₇N₃O₃S |
| Monoisotopic Mass | 237.0208 g/mol [1] |
| Nominal Mass | 237 g/mol |
| Predicted [M+H]⁺ | 238.0281 |
| Key Fragmentation Peaks (m/z) | 195 (M - C₂H₂O)⁺, 165 (M - C₂H₂O - NO)⁺, 150 (M - C₂H₂O - NO₂)⁺ |
Experimental Workflows and Methodologies
General Workflow
The overall process for the synthesis and spectral characterization of this compound is depicted in the following workflow diagram.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1.0 s
-
Pulse width: 30-45°
-
Spectral width: -2 to 14 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024-4096
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
FTIR Spectroscopy Protocol
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample (1-2 mg) with dry KBr powder (100-200 mg) and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Instrumentation: Record the IR spectrum using an FTIR spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Background Correction: Record a background spectrum of the empty sample compartment (or a pure KBr pellet) and subtract it from the sample spectrum.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Parameters:
-
Wavelength range: 200-800 nm
-
Scan speed: Medium
-
-
Baseline Correction: Use the same solvent as a blank to zero the absorbance before measuring the sample.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.
-
ESI Parameters (Positive Mode):
-
Capillary voltage: 3-4 kV
-
Cone voltage: 20-40 V
-
Desolvation gas flow: 600-800 L/hr
-
Desolvation temperature: 300-400 °C
-
-
Data Acquisition: Acquire the mass spectrum in full scan mode over an appropriate m/z range (e.g., 50-500).
Logical Relationships in Spectral Interpretation
The interpretation of the spectral data relies on the logical correlation between the different analytical techniques to confirm the structure of this compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis and comprehensive spectral analysis of this compound. The tabulated spectral data, along with the detailed experimental protocols and workflow diagrams, offer a robust framework for the identification and characterization of this and related benzothiazole derivatives. This information is critical for ensuring the quality and reproducibility of research in the fields of medicinal chemistry and drug development.
References
"biological activity of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide derivatives"
An In-depth Technical Guide to the Biological Activity of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with this compound and its derivatives. The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a prominent pharmacophore in medicinal chemistry.[1] The incorporation of a nitro group at the 6-position and an acetamide linkage at the 2-position has been explored to modulate and enhance various pharmacological properties, including antimicrobial, anticancer, and analgesic effects.
Synthesis of this compound Derivatives
The synthesis of this class of compounds typically follows a multi-step process, beginning with the commercially available 2-amino-6-nitro-1,3-benzothiazole. This precursor undergoes acylation followed by substitution to yield the final derivatives.
Experimental Protocol: General Synthesis
A common synthetic route involves a two-step procedure.[2][3]
-
Synthesis of 2-Chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide (Intermediate): A suspension of 2-amino-6-nitro-1,3-benzothiazole and a base such as anhydrous potassium carbonate is prepared in a dry solvent like chloroform. Chloroacetyl chloride is then added to the suspension, and the mixture is refluxed for several hours.[3] The completion of the reaction is monitored by thin-layer chromatography (TLC).
-
Synthesis of Final Derivatives: The intermediate chloro-acetamide derivative is then refluxed with various substituted amines in a suitable solvent to yield the target 2-(substituted amino)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide derivatives.[2][4] The resulting solid product is typically filtered, washed, and purified, often through recrystallization.
Visualization: Synthetic Workflow
The general synthetic pathway is illustrated in the diagram below.
Antimicrobial Activity
Derivatives of this compound have demonstrated significant potential as antimicrobial agents against a range of Gram-positive and Gram-negative bacteria.
Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency. A notable derivative, N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide (referred to as BTC-r), has shown promising activity.[2][4] Additionally, Schiff base derivatives synthesized from 6-nitrobenzo[d]thiazol-2-amine have been evaluated using the zone of inhibition method.[5]
Table 1: Minimum Inhibitory Concentration (MIC) of Derivative BTC-r
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive | >50 | [2][4] |
| Bacillus subtilis | Gram-positive | 50 | [2][4] |
| Escherichia coli | Gram-negative | 25 | [2][4] |
| Pseudomonas aeruginosa| Gram-negative | 25 |[2][4] |
Table 2: Zone of Inhibition for Schiff Base Derivatives (at 100 µg/mL)
| Compound | R-Group | S. aureus (mm) | E. coli (mm) | Reference |
|---|---|---|---|---|
| 5a | 2,5-dimethoxybenzylidene | 12.4 ± 0.3 | 11.2 ± 0.4 | [5] |
| 5b | 4-chlorobenzylidene | 13.6 ± 0.5 | 12.5 ± 0.3 | [5] |
| 5c | 4-nitrobenzylidene | 11.2 ± 0.2 | 10.2 ± 0.2 | [5] |
| 5d | 4-methoxybenzylidene | 12.8 ± 0.4 | 11.8 ± 0.3 | [5] |
| Ampicillin | Standard Drug | 15.5 ± 0.3 | 14.8 ± 0.4 |[5] |
Experimental Protocol: Antimicrobial Screening
The antimicrobial properties are typically evaluated using the agar cup plate method to determine the zone of inhibition and a broth dilution method for the minimum inhibitory concentration (MIC).[2][5]
-
Culture Preparation: Bacterial strains are cultured on a suitable medium like Nutrient Agar.[5]
-
Zone of Inhibition Assay (Agar Cup Plate Method): A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate. Wells or "cups" are made in the agar, and a specific concentration (e.g., 100 µg/mL) of the test compound dissolved in a solvent like DMSO is added to each cup. The plates are incubated, and the diameter of the clear zone of growth inhibition around each cup is measured in millimeters.[5]
-
MIC Determination: A serial dilution of the test compounds is prepared in a liquid growth medium in microtiter plates. A standardized suspension of the test bacteria is added to each well. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]
Visualization: Antimicrobial Screening Workflow
Anticancer Activity
The 2-amino-6-nitrobenzothiazole scaffold is a precursor for derivatives that have been evaluated for their anticancer properties. Sulphonamide derivatives, in particular, have shown modest activity against various human cancer cell lines.[6][7]
Quantitative Data: In Vitro Anticancer Activity
The half-maximal inhibitory concentration (IC50) is used to quantify the effectiveness of a compound in inhibiting cancer cell growth.
Table 3: IC50 Values of a Sulphonamide-based N-(6-nitro-1,3-benzothiazol-2-yl) Derivative
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| MCF-7 | Breast Cancer | 34.5 | [6][7] |
| HeLa | Cervical Cancer | 44.15 | [6][7] |
| MG63 | Osteosarcoma | 36.1 |[6][7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a set period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into a purple formazan precipitate.
-
Solubilization and Measurement: A solubilizing agent (like DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Visualization: Potential Mechanism of Action
While the precise signaling pathways for these specific nitro-benzothiazole derivatives are not fully elucidated, many anticancer agents, including other heterocyclic compounds, function by inducing apoptosis (programmed cell death).[8] This often involves the activation of a cascade of enzymes called caspases.
Analgesic Activity
The core this compound structure has also been investigated for its analgesic (pain-relieving) properties.
Quantitative Data: Analgesic Effect
The analgesic potential of this compound was evaluated in mice using the acetic acid-induced writhing test.[9]
Table 4: Analgesic Activity by Acetic Acid-Induced Writhing Test
| Compound | Dose | % Reduction in Writhing (First 5 min) | % Reduction in Writhing (Second 5 min) | Reference |
|---|---|---|---|---|
| 6-Nitro Derivative | 100 mg/kg | 66% | 75% | [9] |
| Diclofenac Sodium | 10 mg/kg | 76% | 91% |[9] |
Experimental Protocol: Acetic Acid-Induced Writhing Test
This is a standard in vivo model for screening peripheral analgesic activity.
-
Animal Acclimatization: Albino mice are acclimatized to laboratory conditions before the experiment.
-
Compound Administration: The test compound (e.g., 100 mg/kg) or a standard drug (e.g., diclofenac sodium) is administered to the animals, typically via intraperitoneal injection. A control group receives the vehicle.
-
Induction of Writhing: After a set period (e.g., 30 minutes), a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching, arching of the back, and extension of hind limbs).
-
Observation: The number of writhes for each animal is counted over a specific time period (e.g., 10 minutes).
-
Calculation: The percentage reduction in the number of writhes in the treated groups is calculated relative to the control group to determine the analgesic effect.[9]
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. flore.unifi.it [flore.unifi.it]
- 8. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Silico Analysis of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide: A Technical Overview
This guide provides a detailed examination of the in silico analyses performed on N-(6-nitro-1,3-benzothiazol-2-yl)acetamide, a derivative of the versatile benzothiazole scaffold. Benzothiazole and its derivatives are recognized for a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a nitro group, a potent electron-withdrawing moiety, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its biological activity.[3]
This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of the computational evaluation of this compound, with a focus on its antimicrobial potential.
Molecular Profile and Synthesis
This compound is a synthetic compound that has been investigated for its biological activities. It can be synthesized as part of a broader series of benzothiazole derivatives. A general synthetic approach involves reacting a substituted 2-aminobenzothiazole with chloroacetyl chloride, followed by further reactions to obtain the final acetamide derivatives.[4][5][6] While specific synthesis details for the title compound are part of larger synthetic schemes, the core structure is built upon the established chemistry of 2-aminobenzothiazoles.[2][7][8]
In Silico Antimicrobial Activity Analysis
Computational studies, particularly molecular docking, have been instrumental in elucidating the potential mechanism of action for this compound and its analogs as antimicrobial agents. These studies help in understanding the binding interactions between the compound and its biological target at a molecular level.
Molecular Docking Studies
Molecular docking simulations have been performed to predict the binding affinity and interaction patterns of this compound derivatives with bacterial DNA gyrase (PDB ID: 3G75), a crucial enzyme for bacterial DNA replication and a validated target for antimicrobial drugs.[4][5][6]
Table 1: Molecular Docking Scores and Interaction Data
| Compound Derivative | Target Protein | Docking Score | Interacting Residues | Bond Types |
| N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide (BTC-r) | DNA Gyrase (3G75) | Data not specified in abstract | Data not specified in abstract | Data not specified in abstract |
Note: While the study identifies this compound as having good antimicrobial potential consistent with docking results, specific numerical docking scores and detailed interacting residues for this particular derivative were not available in the provided abstracts.
Experimental Protocols
Molecular Docking Protocol
The in silico molecular docking studies were conducted to understand the potential binding mode of the synthesized benzothiazole derivatives into the active site of DNA gyrase.
-
Software: The docking study was performed using V-life MDS 3.5 software.[4][5][6]
-
Target Preparation: The 3D crystal structure of the target protein, DNA gyrase (PDB ID: 3G75), was obtained from the Protein Data Bank. The protein structure was prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 2D structure of the compound, N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide, was drawn and converted to a 3D structure. Energy minimization was performed using appropriate force fields.
-
Docking Simulation: The prepared ligand was docked into the active site of the prepared protein. The docking algorithm calculated the binding affinity and generated various binding poses.
-
Analysis: The resulting docked conformations were analyzed to select the best pose based on the docking score and the pattern of interactions (e.g., hydrogen bonds, hydrophobic interactions) with the key amino acid residues in the active site of DNA gyrase.[4][5][6]
Proposed Mechanism of Action
The molecular docking studies suggest that this compound derivatives may exert their antimicrobial effect by inhibiting DNA gyrase. By binding to this enzyme, the compound can interfere with essential cellular processes like DNA replication, transcription, and repair, ultimately leading to bacterial cell death.
In Vitro Antimicrobial Activity
While the focus of this document is on in silico analysis, it is crucial to correlate these findings with experimental data. In vitro tests have confirmed the antimicrobial potential of related compounds.
Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of a series of 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl)acetamides was evaluated. Although the specific MIC value for this compound was not detailed in the abstracts, a closely related derivative, BTC-r (N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide), was identified as having good antimicrobial potential.[4][5][6] For context, another promising compound from the same study, BTC-j, showed significant activity against various bacterial strains.
Table 2: MIC Values for a Lead Benzothiazole Derivative (BTC-j)
| Organism | Strain Type | MIC (µg/mL) |
| S. aureus | Gram-positive | 12.5[4][5] |
| B. subtilis | Gram-positive | 6.25[4][5] |
| E. coli | Gram-negative | 3.125[4][5] |
| P. aeruginosa | Gram-negative | 6.25[4][5] |
Note: This data is for a related compound, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide (BTC-j), to illustrate the potential of this chemical class.
ADMET Predictions (Absorption, Distribution, Metabolism, Excretion, Toxicity)
For related benzothiazole derivatives, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often performed to assess their drug-likeness.[9][10] These computational models evaluate physicochemical properties based on frameworks like Lipinski's Rule of Five to predict the pharmacokinetic profile of a compound. While specific ADMET data for this compound is not available in the reviewed literature, this remains a critical step in the virtual screening and lead optimization process for any drug candidate.
Conclusion
The in silico analysis of this compound and its close derivatives indicates a promising potential for antimicrobial activity, likely mediated through the inhibition of bacterial DNA gyrase. Molecular docking studies provide a theoretical framework for its mechanism of action, which is supported by the in vitro antimicrobial screening of analogous compounds. Further computational studies, including detailed ADMET profiling and molecular dynamics simulations, would be beneficial to fully characterize the therapeutic potential of this compound and guide future optimization efforts in the development of novel antimicrobial agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]
- 4. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. N-(1,3-Benzothiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjpbcs.com [rjpbcs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Potential Therapeutic Targets of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(6-nitro-1,3-benzothiazol-2-yl)acetamide, a derivative of the versatile benzothiazole scaffold, has emerged as a compound of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its potential therapeutic targets, underpinned by available preclinical data and inferred from the well-documented biological activities of structurally related benzothiazole analogues. The primary therapeutic avenues for this compound appear to be in the realms of analgesia and anti-inflammatory action, with strong evidence suggesting Cyclooxygenase-2 (COX-2) as a key target. Furthermore, extensive research on the broader benzothiazole class of compounds indicates plausible roles as an antimicrobial agent targeting DNA gyrase, a urease inhibitor for the management of urease-induced pathologies, and a cholinesterase inhibitor with potential applications in neurodegenerative diseases. This document synthesizes the current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate further research and drug development efforts.
Introduction
Benzothiazoles are a class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. This structural motif imparts a wide range of pharmacological properties, leading to their investigation for various therapeutic applications. This compound, distinguished by a nitro group at the 6-position and an acetamide group at the 2-position of the benzothiazole core, has been specifically identified for its analgesic properties. This guide delves into the molecular mechanisms and potential therapeutic targets of this compound, drawing upon direct evidence where available and leveraging the extensive body of research on analogous compounds to build a predictive framework for its broader therapeutic potential.
Potential Therapeutic Targets and Mechanisms of Action
Based on current research, the following are the most promising therapeutic targets for this compound.
Cyclooxygenase-2 (COX-2) for Analgesic and Anti-inflammatory Effects
The most direct evidence for the therapeutic action of this compound lies in its analgesic properties. A study demonstrated its efficacy in reducing pain in an acetic acid-induced writhing model in mice.[1]
Quantitative Data:
| Compound | Dose | Writhing Reduction (0-5 min) | Writhing Reduction (6-10 min) | Reference |
| This compound | 100 mg/kg | 66% | 75% | [1] |
| Diclofenac Sodium (Reference) | 10 mg/kg | 76% | 91% | [1] |
Mechanism of Action: In silico docking studies suggest that the analgesic effect of this compound is mediated through the inhibition of Cyclooxygenase-2 (COX-2).[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.
Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis
Caption: Inhibition of COX-2 by this compound blocks prostaglandin synthesis.
Bacterial DNA Gyrase: A Target for Antimicrobial Activity
While direct antimicrobial studies on this compound are limited, numerous studies on structurally similar benzothiazole derivatives have identified bacterial DNA gyrase as a primary target.[2][3][4] DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication and is a validated target for antibiotics.
Quantitative Data for Related Benzothiazole Derivatives (DNA Gyrase Inhibition):
| Compound Class | Specific Compound Example | Target Enzyme | IC50 | Reference |
| Benzothiazole-based inhibitors | Compound 1 | E. coli DNA gyrase | < 10 nM | [4] |
| Benzothiazole-based inhibitors | Compound 27 | A. baumannii DNA gyrase | 15.6 nM | |
| Benzothiazole-based inhibitors | Ester derivative 9b | E. coli DNA gyrase | 200 nM | [2] |
| Benzothiazole-based inhibitors | Ester derivative 13 | E. coli DNA gyrase | 48 nM | [2] |
Proposed Mechanism of Action: Benzothiazole derivatives are thought to bind to the ATP-binding site of the GyrB subunit of DNA gyrase, inhibiting its enzymatic activity. This leads to the disruption of DNA supercoiling and ultimately bacterial cell death.
Experimental Workflow: DNA Gyrase Inhibition Assay
Caption: Workflow for assessing the inhibitory effect on DNA gyrase activity.
Urease: A Target for Gastrointestinal and Urological Pathologies
Benzothiazole derivatives have demonstrated potent inhibitory activity against urease, an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[5][6][7] Urease is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to gastritis, peptic ulcers, and gastric cancer.
Quantitative Data for Related Benzothiazole Derivatives (Urease Inhibition):
| Compound Class | Specific Compound Example | IC50 | Reference |
| Benzothiazine-N-arylacetamide | Compound 5a | 10.1 ± 0.90 µM | [6] |
| Benzothiazine-N-arylacetamide | Compound 5k | 9.8 ± 0.023 µM | [6] |
| Pyrazoline-benzothiazole | Compound 2m | 7.21 ± 0.09 µM | [5] |
| Thiadiazole-benzothiazole | Compound 45a | 2.85 µM | [7] |
Proposed Mechanism of Action: The exact mechanism is not fully elucidated but is believed to involve the interaction of the benzothiazole scaffold with the nickel ions in the active site of the urease enzyme, leading to its inactivation.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Targets for Neurodegenerative Diseases
A growing body of evidence suggests that benzothiazole derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[8][9][10][11] Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Quantitative Data for Related Benzothiazole Derivatives (Cholinesterase Inhibition):
| Compound Class | Specific Compound Example | Target Enzyme | IC50 | Reference |
| Benzothiazolone derivative | Compound M13 | BChE | 1.21 µM | [8] |
| Benzothiazolone derivative | Compound 4f | AChE | 23.4 ± 1.1 nM | [9] |
| Benzothiazole-azetidinone | Compound 4b | AChE | 679.896 µg/mL | [10] |
| Benzothiazole derivative | Compound J | AChE | 6.7 mM | [11] |
| Benzothiazole derivative | Compound J | BChE | 2.35 mM | [11] |
Proposed Mechanism of Action: Benzothiazole derivatives are thought to bind to the active site of AChE and BChE, preventing the hydrolysis of acetylcholine and thereby increasing its concentration in the synaptic cleft.
Signaling Pathway: Cholinergic Neurotransmission
Caption: Inhibition of AChE/BChE enhances cholinergic signaling.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general methods for the acylation of 2-aminobenzothiazoles.[12]
Materials:
-
2-amino-6-nitrobenzothiazole
-
Acetic anhydride
-
Pyridine (catalyst)
-
Ethanol
-
Glacial acetic acid
-
Appropriate glassware for reflux and filtration
Procedure:
-
Dissolve 2-amino-6-nitrobenzothiazole (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Add acetic anhydride (1.1 equivalents) and a catalytic amount of pyridine.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated product by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Acetic Acid-Induced Writhing Test for Analgesic Activity
This protocol is based on the method described for testing the analgesic activity of this compound.[1]
Materials:
-
Male albino mice (20-25 g)
-
This compound
-
Diclofenac sodium (positive control)
-
0.6% acetic acid solution
-
Vehicle (e.g., 1% carboxymethylcellulose)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Divide the mice into three groups: control (vehicle), positive control (diclofenac sodium), and test (this compound).
-
Administer the respective substances intraperitoneally at the desired doses (e.g., 100 mg/kg for the test compound, 10 mg/kg for diclofenac sodium).
-
After 30 minutes, inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally to each mouse.
-
Immediately after the acetic acid injection, place each mouse in an individual observation cage.
-
Count the number of writhes (a specific stretching posture) for each mouse during a defined period (e.g., 10-20 minutes).
-
Calculate the percentage of inhibition of writhing for the test and positive control groups compared to the control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Conclusion and Future Directions
This compound presents a promising scaffold for the development of new therapeutic agents. Its demonstrated analgesic activity, likely mediated by COX-2 inhibition, warrants further investigation, including the determination of its IC50 value and in vivo anti-inflammatory studies. The extensive evidence for antimicrobial, anti-urease, and anti-cholinesterase activities within the benzothiazole class strongly suggests that this compound should be screened against these targets. Future research should focus on obtaining quantitative biological data for this specific compound against DNA gyrase, urease, and cholinesterases. Furthermore, exploring its potential in other therapeutic areas where benzothiazoles have shown promise, such as oncology, would be a valuable endeavor. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a foundational resource for researchers to design and execute further studies to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of Cholinesterases by Benzothiazolone Derivatives [mdpi.com]
- 9. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajchem-a.com [ajchem-a.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jocpr.com [jocpr.com]
Methodological & Application
Application Notes and Protocols: N-(6-nitro-1,3-benzothiazol-2-yl)acetamide in Luciferase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a heterocyclic compound belonging to the benzothiazole class. Benzothiazole derivatives are recognized for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Notably, several benzothiazole-containing compounds have been identified as inhibitors of firefly luciferase, a key enzyme in widely used reporter gene assays.[2][3] This makes this compound a compound of interest for researchers utilizing luciferase-based assays for high-throughput screening and studying cellular signaling pathways.
These application notes provide detailed protocols for evaluating the interaction of this compound with firefly luciferase and for using this compound as a potential modulator in a cell-based luciferase reporter assay for the NF-κB signaling pathway, a crucial regulator of inflammation.
Physicochemical Properties and Handling
| Property | Value | Source/Note |
| Molecular Formula | C₉H₇N₃O₃S | PubChem |
| Molecular Weight | 237.24 g/mol | PubChem |
| Appearance | Pale yellow to yellow solid | Typical for nitroaromatic compounds |
| Solubility | Soluble in DMSO; poorly soluble in aqueous media | [4][5] |
| Storage | Store at room temperature, protected from light and moisture | General laboratory practice |
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. The final DMSO concentration in cell-based assays should be kept below 0.5% to minimize solvent-induced cytotoxicity.
Application 1: Biochemical Assay for Firefly Luciferase Inhibition
This protocol is designed to determine the direct inhibitory effect of this compound on purified firefly luciferase.
Experimental Protocol
-
Reagent Preparation:
-
Assay Buffer: 25 mM Tris-phosphate (pH 7.8), 8 mM MgSO₄, 1 mM DTT, 1 mM ATP.
-
Luciferin Solution: Prepare a 1 mM D-luciferin solution in the assay buffer.
-
Luciferase Solution: Reconstitute purified firefly luciferase in the assay buffer to a final concentration of 1 µg/mL.
-
Compound Dilutions: Perform serial dilutions of the 10 mM stock of this compound in the assay buffer to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
-
Assay Procedure:
-
Add 50 µL of the diluted compound or vehicle (assay buffer with equivalent DMSO concentration) to the wells of a white, opaque 96-well plate.
-
Add 25 µL of the luciferase solution to each well.
-
Incubate the plate for 15 minutes at room temperature, protected from light.
-
Initiate the reaction by injecting 25 µL of the luciferin solution into each well using a luminometer's injector.
-
Measure the luminescence signal immediately for 1 second per well.
-
Data Presentation
Table 1: Hypothetical Inhibition of Firefly Luciferase by this compound
| Compound Concentration (µM) | Luminescence (RLU) | % Inhibition |
| 0 (Vehicle) | 1,500,000 | 0 |
| 0.1 | 1,425,000 | 5 |
| 1 | 1,200,000 | 20 |
| 10 | 750,000 | 50 |
| 50 | 225,000 | 85 |
| 100 | 75,000 | 95 |
| IC₅₀ (µM) | 10.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Experimental Workflow
Caption: Workflow for the biochemical luciferase inhibition assay.
Application 2: Cell-Based NF-κB Reporter Assay
This protocol describes the use of this compound to study its effect on the NF-κB signaling pathway in a cell-based luciferase reporter assay. The anti-inflammatory potential of benzothiazole derivatives suggests they may modulate this pathway.
Experimental Protocol
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 2 x 10⁴ cells per well.
-
Co-transfect the cells with an NF-κB responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent. Incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with varying concentrations of this compound (0.1 µM to 50 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) to activate the NF-κB pathway. Include a non-stimulated control.
-
Incubate for 6 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using 50 µL of 1x Passive Lysis Buffer per well.
-
Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.
-
Use a dual-luciferase assay system to measure firefly and Renilla luciferase activity sequentially according to the manufacturer's instructions.
-
Data Presentation
Table 2: Hypothetical Effect of this compound on TNF-α-induced NF-κB Activity
| Treatment | Firefly Luc. (RLU) | Renilla Luc. (RLU) | Normalized Ratio (Firefly/Renilla) | % Inhibition of NF-κB Activity |
| Vehicle (no TNF-α) | 1,000 | 50,000 | 0.02 | N/A |
| Vehicle + TNF-α | 50,000 | 52,000 | 0.96 | 0 |
| 1 µM Cpd + TNF-α | 40,000 | 51,000 | 0.78 | 18.8 |
| 10 µM Cpd + TNF-α | 25,000 | 49,000 | 0.51 | 46.9 |
| 50 µM Cpd + TNF-α | 12,000 | 25,000 | 0.48 | 50.0 |
Note: The data presented is hypothetical. A decrease in Renilla luciferase activity at higher compound concentrations may indicate cytotoxicity.
Table 3: Hypothetical Cytotoxicity Profile in HEK293 Cells
| Compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 1 | 98 |
| 10 | 95 |
| 50 | 55 |
| 100 | 20 |
| CC₅₀ (µM) | ~50 |
Note: Cytotoxicity should be assessed in parallel using an independent assay (e.g., MTT or CellTiter-Glo®) to ensure observed luciferase inhibition is not an artifact of cell death.
Signaling Pathway and Experimental Logic
Caption: Simplified NF-κB signaling pathway leading to luciferase expression.
Conclusion
This compound represents a class of compounds that can directly interact with firefly luciferase, a critical consideration for researchers using this reporter system. The protocols outlined here provide a framework for characterizing this interaction and for investigating the compound's potential effects on cellular signaling pathways, such as NF-κB. Due to the potential for direct enzyme inhibition, it is imperative to perform appropriate counter-screens and cytotoxicity assays to validate any findings from cell-based reporter assays. These detailed methodologies and data presentation formats are intended to guide researchers in the rigorous evaluation of this compound and similar compounds in luciferase-based drug discovery and cell biology research.
References
Application Note: Protocol for Antimicrobial Screening of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the comprehensive antimicrobial screening of the synthetic compound N-(6-nitro-1,3-benzothiazol-2-yl)acetamide. Benzothiazole derivatives are a significant class of heterocyclic compounds that have been evaluated for a wide range of pharmacological activities, including antimicrobial effects.[1][2] This application note outlines standardized procedures for preliminary screening using the Agar Well Diffusion method, quantitative evaluation of antimicrobial efficacy through the Broth Microdilution method to determine the Minimum Inhibitory Concentration (MIC), and a crucial safety assessment using an in-vitro cytotoxicity assay (MTT). The provided workflows, data presentation tables, and logical diagrams are designed to guide researchers in obtaining reliable and reproducible results for the evaluation of this compound's potential as a novel antimicrobial agent.
Introduction
The rise of antimicrobial resistance necessitates the discovery and development of new therapeutic agents.[3] The benzothiazole scaffold is a promising starting point for the synthesis of new drugs, with various derivatives showing potential antimicrobial, antifungal, and antitumor activities.[1][4][5][6] The target compound, this compound, belongs to this class. Its structural precursor, 2-amino-6-nitrobenzothiazole, is a common starting material for synthesizing Schiff bases and other derivatives with demonstrated biological activities.[7]
A structured, multi-step screening protocol is essential for evaluating the potential of a new chemical entity. This process typically begins with a qualitative assessment of antimicrobial activity, followed by quantitative determination of the effective concentration, and finally, an evaluation of its toxicity to mammalian cells to assess its therapeutic potential.[8][9] This document provides detailed methodologies for each of these critical stages.
Experimental Protocols
Protocol 1: Agar Well Diffusion for Preliminary Screening
This method provides a qualitative assessment of the antimicrobial activity of the test compound, indicated by a zone of growth inhibition.[3][9][10]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Mueller-Hinton Agar (MHA) plates
-
Standard bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Positive control (e.g., Neomycin, Gentamicin)
-
Incubator (37°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., at 1 mg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in Mueller-Hinton Broth (MHB). Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10][11]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn. Rotate the plate by 60 degrees between streaks to ensure uniform coverage.[10]
-
Well Creation: After allowing the plate to dry for a few minutes, aseptically punch wells into the agar using a sterile cork borer.[9][12]
-
Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well.[3][9]
-
Controls: In separate wells on the same plate, add the positive control antibiotic and a negative control (DMSO, the solvent used to dissolve the compound).[10][13]
-
Pre-diffusion: Allow the plates to sit at room temperature for 30-60 minutes to permit diffusion of the compound into the agar.[14]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[10][13]
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters (mm).
Protocol 2: Broth Microdilution for MIC Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][15][16][17]
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth II (MHB-II, cation-adjusted)
-
Standard bacterial strains
-
Spectrophotometer or plate reader
-
Multichannel pipette
Procedure:
-
Plate Preparation: Add 100 µL of sterile MHB-II to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the compound's stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well in the dilution series.[18] This creates a range of decreasing concentrations of the compound.
-
Inoculum Preparation: Dilute the 0.5 McFarland standard bacterial suspension in MHB-II to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[18]
-
Inoculation: Add 10 µL of the final bacterial inoculum to each well, except for the sterility control wells.[18]
-
Controls:
-
Growth Control: Wells containing MHB and bacteria, but no test compound.
-
Sterility Control: Wells containing only MHB to check for contamination.
-
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in a shaking incubator.[17][19]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (i.e., no turbidity) is observed.[9][18] This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.
Protocol 3: MTT Assay for In-Vitro Cytotoxicity
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure the cytotoxicity of a compound on mammalian cell lines.[20] Viable cells with active metabolism can convert the MTT tetrazolium salt into a purple formazan product.[21]
Materials:
-
Human cell line (e.g., Hepatocytes, HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Sterile 96-well tissue culture plates
-
This compound
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 2 x 10⁶ cells/well and incubate for 24 hours to allow for attachment.[21]
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Controls: Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[21]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Measurement: Measure the absorbance of the purple solution at a wavelength of 570-590 nm using a microplate reader.[21]
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.
Data Presentation
Quantitative data from the screening protocols should be summarized for clear interpretation and comparison.
Table 1: Illustrative Antimicrobial Activity Data (Note: Data is hypothetical for illustrative purposes, as specific values for the target compound are not available in the cited literature. Values for a similar derivative, BTC-j, against S. aureus and E. coli were reported as 12.5 µg/mL and 3.125 µg/mL, respectively[5])
| Microbial Strain | Gram Type | Agar Well Diffusion Zone of Inhibition (mm) | Broth Microdilution MIC (µg/mL) |
| S. aureus | Gram-positive | 18 | 12.5 |
| B. subtilis | Gram-positive | 22 | 6.25 |
| E. coli | Gram-negative | 14 | 25 |
| P. aeruginosa | Gram-negative | 11 | 50 |
| Positive Control | N/A | 25 | 1.56 |
| Negative Control | N/A | 0 | >100 |
Table 2: Illustrative Cytotoxicity Data (MTT Assay)
| Compound Concentration (µg/mL) | % Cell Viability (Relative to Control) |
| 10 | 98.5% |
| 25 | 95.2% |
| 50 | 88.7% |
| 100 | 75.1% |
| 200 | 52.3% |
Visualizations
Diagrams created using Graphviz DOT language to illustrate workflows and pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. botanyjournals.com [botanyjournals.com]
- 4. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjpbcs.com [rjpbcs.com]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistnotes.com [chemistnotes.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. hereditybio.in [hereditybio.in]
- 14. mdpi.com [mdpi.com]
- 15. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Broth microdilution - Wikipedia [en.wikipedia.org]
- 18. Broth Microdilution Assay [bio-protocol.org]
- 19. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the research chemical N-(6-nitro-1,3-benzothiazol-2-yl)acetamide. The information compiled herein is intended to guide researchers in the synthesis, and evaluation of its biological activities.
Synthesis of this compound
This compound can be synthesized through the acetylation of 2-amino-6-nitrobenzothiazole. This process involves the introduction of an acetyl group to the amino functionality of the benzothiazole core. The precursor, 2-amino-6-nitrobenzothiazole, can be prepared from p-nitroaniline through a cyclization reaction.
Experimental Protocol: Synthesis
Materials:
-
2-amino-6-nitrobenzothiazole
-
Acetic acid
-
Reflux apparatus
-
Beakers and flasks
-
Stirring equipment
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-nitrobenzothiazole in a suitable volume of glacial acetic acid.
-
Acetylation: Heat the mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the precipitate by filtration and wash it thoroughly with water to remove any remaining acetic acid. The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
-
Drying: Dry the purified crystals under vacuum.
Applications of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
I. Antimicrobial Applications
Derivatives of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide have demonstrated notable activity against a range of bacterial and fungal pathogens. The proposed mechanism for some benzothiazole derivatives involves the inhibition of essential bacterial enzymes such as DNA gyrase.
Quantitative Data: Minimum Inhibitory Concentration (MIC) of a Derivative
The following table summarizes the antimicrobial activity of a representative derivative, N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide (BTC-r) , against various microbial strains.[1]
| Microbial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | >100 |
| Bacillus subtilis | Gram-positive bacteria | 50 |
| Escherichia coli | Gram-negative bacteria | 100 |
| Pseudomonas aeruginosa | Gram-negative bacteria | 100 |
| Candida albicans | Fungus | 50 |
| Aspergillus niger | Fungus | 50 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol outlines the steps to determine the MIC of a test compound against bacterial and fungal strains.
Materials:
-
Test compound (e.g., this compound derivative)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
-
96-well microtiter plates
-
Sterile pipette tips
-
Incubator
-
Spectrophotometer (for measuring optical density)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth only)
Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strains overnight in their respective broths.
-
Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate to achieve a range of concentrations.
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well containing the diluted compound.
-
Include a positive control well (inoculum with a standard antimicrobial agent) and a negative control well (inoculum in broth without any compound).
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density at 600 nm can be measured using a spectrophotometer.
-
Experimental Workflow: DNA Gyrase Inhibition Assay
One of the proposed mechanisms of antimicrobial action for benzothiazole derivatives is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication.
Caption: Workflow for DNA Gyrase Inhibition Assay.
II. Antitubercular Applications
Derivatives of this compound have shown promise as inhibitors of enzymes crucial for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis. One such target is decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).
Quantitative Data: Antitubercular Activity of Derivatives
The following table presents the MIC values for a series of 2-(6-nitrobenzo[d]thiazol-2-ylthio)-N-benzyl-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide derivatives against Mycobacterium tuberculosis H37Rv.[2][3]
| Compound | MIC (µM) |
| 5g | 1.01 |
| 5i | 0.91 |
| 5k | 0.82 |
| 5o | 1.04 |
| Isoniazid (Standard) | - |
Experimental Protocol: DprE1 Inhibition Assay
This protocol describes a method to assess the inhibitory activity of compounds against the DprE1 enzyme.
Materials:
-
Purified DprE1 enzyme
-
Substrate: Decaprenylphosphoryl-β-D-ribose (DPR)
-
Test compound
-
Assay buffer
-
TLC plates
-
Developing solvent system
-
Phosphorimager or autoradiography film for detection of radiolabeled substrate
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, purified DprE1 enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture for a defined period at a specific temperature (e.g., 15 minutes at room temperature).
-
-
Initiation of Reaction:
-
Add the substrate (e.g., radiolabeled DPR) to initiate the enzymatic reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).
-
-
Termination of Reaction:
-
Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).
-
-
Extraction and Analysis:
-
Extract the lipid-soluble products.
-
Spot the extracted products onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the substrate from the product.
-
-
Detection and Quantification:
-
Visualize the separated spots using a phosphorimager or by exposing the plate to an autoradiography film.
-
Quantify the intensity of the spots corresponding to the substrate and product to determine the percentage of inhibition.
-
III. Anticancer Applications
Benzothiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and modulation of key signaling pathways that regulate cell proliferation, survival, and inflammation.
Quantitative Data: Cytotoxicity of Benzothiazole Derivatives
The following table shows the IC50 values of a sulphonamide-based benzothiazole derivative against different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 34.5 |
| HeLa | Cervical Cancer | 44.15 |
| MG63 | Osteosarcoma | 36.1 |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
-
-
MTT Addition:
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Signaling Pathways in Cancer Modulated by Benzothiazole Derivatives
Benzothiazole derivatives have been shown to exert their anticancer effects by modulating several critical signaling pathways.
1. NF-κB Signaling Pathway:
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers.
Caption: Inhibition of the NF-κB Signaling Pathway.
2. PI3K/Akt/mTOR Signaling Pathway:
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its overactivation is common in cancer.
Caption: Inhibition of the PI3K/Akt/mTOR Pathway.
3. JAK/STAT Signaling Pathway:
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a key role in cell growth, differentiation, and immune responses.
Caption: Inhibition of the JAK/STAT Signaling Pathway.
Conclusion
This compound and its derivatives have emerged as a versatile scaffold in drug discovery, demonstrating significant potential as antimicrobial and anticancer agents. The data from various derivatives indicate that this class of compounds can effectively inhibit microbial growth, potentially through mechanisms such as DNA gyrase and DprE1 inhibition. Furthermore, their ability to induce apoptosis and modulate critical cancer-related signaling pathways underscores their promise in oncology research. The provided protocols offer a foundation for researchers to explore the therapeutic potential of these compounds further. Future studies focusing on the parent compound and the elucidation of detailed mechanisms of action will be crucial for the clinical development of this promising class of molecules.
References
- 1. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
Application Notes and Protocols for N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the biological activities of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide and detailed protocols for its experimental evaluation. This compound belongs to the benzothiazole class, a group of heterocyclic compounds known for a wide range of pharmacological activities, including antimicrobial and analgesic properties.
Biological Context and Potential Applications
This compound has been investigated for its analgesic effects. Studies on related nitro-benzothiazole derivatives suggest potential antimicrobial activity, possibly through the inhibition of essential bacterial enzymes like DNA gyrase. The anti-inflammatory and analgesic effects of some benzothiazole compounds may be mediated through the modulation of inflammatory signaling pathways, such as the NF-κB/COX-2/iNOS pathway.
Potential Applications:
-
Lead compound for the development of novel analgesic and anti-inflammatory agents.
-
Scaffold for the synthesis of new antimicrobial drugs.
-
A tool for studying bacterial DNA gyrase inhibition.
-
Investigating the role of the NF-κB signaling pathway in inflammation.
Data Presentation
The following tables summarize the available quantitative data for the biological activities of this compound and a closely related analog.
Table 1: Analgesic Activity of this compound
| Compound | Assay | Organism | Dose | Effect | Reference |
| This compound (S30) | Acetic Acid-Induced Writhing Test | Albino mice | 100 mg/kg | 66% reduction in writhing (first 5 min) | [1] |
| This compound (S30) | Acetic Acid-Induced Writhing Test | Albino mice | 100 mg/kg | 75% reduction in writhing (second 5 min) | [1] |
| Diclofenac sodium (Reference) | Acetic Acid-Induced Writhing Test | Albino mice | 10 mg/kg | 76% reduction in writhing (first 5 min) | [1] |
| Diclofenac sodium (Reference) | Acetic Acid-Induced Writhing Test | Albino mice | 10 mg/kg | 91% reduction in writhing (second 5 min) | [1] |
Table 2: Antimicrobial Activity of a Related Benzothiazole Derivative
Compound: N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide (BTC-r)
| Organism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | >100 | [2] |
| Bacillus subtilis | Gram-positive | 50 | [2] |
| Escherichia coli | Gram-negative | 25 | [2] |
| Pseudomonas aeruginosa | Gram-negative | 50 | [2] |
| Candida albicans | Fungus | 100 | [2] |
| Aspergillus niger | Fungus | 100 | [2] |
Experimental Protocols
Protocol 1: Acetic Acid-Induced Writhing Test for Analgesic Activity
This protocol is used to assess the peripheral analgesic activity of a compound by observing the reduction in abdominal constrictions induced by an intraperitoneal injection of acetic acid.[3][4][5][6]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC-Na)
-
Acetic acid solution (0.6-1% v/v in distilled water)
-
Reference analgesic drug (e.g., Diclofenac sodium)
-
Male albino mice (20-25 g)
-
Syringes and needles for intraperitoneal and oral administration
-
Observation chambers
Procedure:
-
Divide the mice into groups (n=5-6 per group): Vehicle control, reference drug, and test compound groups at various doses.
-
Administer the test compound or reference drug orally or intraperitoneally. The vehicle is administered to the control group.
-
After a set pre-treatment time (e.g., 30-60 minutes), inject each mouse intraperitoneally with the acetic acid solution (e.g., 10 mL/kg body weight).
-
Immediately place each mouse in an individual observation chamber.
-
Count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a defined period, typically 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
Calculate the percentage inhibition of writhing for each group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro, using the broth microdilution method.[7][8][9][10]
Materials:
-
This compound
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth for the tested organism
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in the broth to the highest concentration to be tested.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the broth.
-
Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (except for the sterility control) with the microbial suspension.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Protocol 3: DNA Gyrase Supercoiling Inhibition Assay
This assay is used to determine if a compound inhibits the supercoiling activity of bacterial DNA gyrase.[1][11]
Materials:
-
This compound
-
Purified E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA (substrate)
-
Gyrase assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, ATP, glycerol, and albumin)
-
Stop buffer/loading dye (containing Sarkosyl, bromophenol blue, and glycerol)
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare reaction mixtures on ice. For each reaction, combine the assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.
-
Initiate the reaction by adding DNA gyrase to each tube (except for the no-enzyme control).
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop buffer/loading dye.
-
Load the samples onto a 1% agarose gel containing a DNA stain.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualize the DNA bands under UV light and capture an image.
-
Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-compound control.
Visualizations
Caption: Experimental workflow for the evaluation of this compound.
Caption: Hypothesized anti-inflammatory signaling pathway modulated by benzothiazole derivatives.
References
- 1. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. Acetic acid–induced writhing test [bio-protocol.org]
- 4. 2.11. Analgesic Activity Test Using Acetic Acid-Induced Writhing Test [bio-protocol.org]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of solutions of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide, a compound of interest in various research fields, including antimicrobial and anticancer studies. Due to its limited aqueous solubility, proper solvent selection and preparation techniques are crucial for obtaining accurate and reproducible experimental results. These guidelines cover the selection of appropriate solvents, preparation of stock solutions, and subsequent dilutions for use in typical laboratory assays.
Chemical Properties and Solubility
This compound is a heterocyclic compound with the molecular formula C₉H₇N₃O₃S.[1] Its structure, featuring a nitro group and a benzothiazole core, contributes to its chemical properties and biological activity. An important consideration for its use in experimental settings is its solubility.
While specific quantitative solubility data is not extensively published, based on its predicted octanol-water partition coefficient (XlogP ≈ 2.0) and the solubility of structurally related compounds, this compound is predicted to have low solubility in water.[1] However, it is expected to be soluble in polar aprotic solvents and, to some extent, in alcohols.
Table 1: Recommended Solvents for this compound
| Solvent | Abbreviation | Anticipated Solubility | Recommended Use |
| Dimethyl sulfoxide | DMSO | High | Preparation of high-concentration stock solutions |
| Dimethylformamide | DMF | High | Alternative for preparing high-concentration stocks |
| Ethanol | EtOH | Moderate | Intermediate dilutions; some direct applications |
| Methanol | MeOH | Moderate | Intermediate dilutions; some direct applications |
| Water | H₂O | Low | Final dilutions in aqueous buffers for assays |
| Phosphate-Buffered Saline | PBS | Low | Final dilutions in physiological buffers for assays |
Experimental Protocols
Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentrated stock can then be used to prepare working solutions for various assays.
Materials:
-
This compound (MW: 237.24 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass:
-
For 1 mL of a 10 mM solution, the required mass is:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 237.24 g/mol * (1000 mg / 1 g) = 2.37 mg
-
-
-
Weigh the compound:
-
Carefully weigh out approximately 2.37 mg of this compound and place it into a clean, dry microcentrifuge tube or amber vial.
-
-
Add solvent:
-
Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
-
Dissolve the compound:
-
Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
-
Storage:
-
Store the stock solution at -20°C in a tightly sealed, light-protected container. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution into an appropriate aqueous buffer or cell culture medium for your specific experiment. It is critical to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
Procedure (Example: Preparation of a 100 µM working solution):
-
Perform a serial dilution:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of the desired aqueous buffer or medium. This results in a 100 µM solution.
-
-
Mix thoroughly:
-
Vortex the solution gently to ensure homogeneity.
-
-
Final application:
-
This 100 µM working solution can be further diluted to the final desired concentration for your experiment. For example, adding 10 µL of the 100 µM solution to 90 µL of assay buffer in a 96-well plate will result in a final concentration of 10 µM.
-
Note: When preparing aqueous dilutions from a DMSO stock, it is important to add the stock solution to the aqueous buffer and mix immediately to prevent precipitation of the compound.
Diagrams
Caption: Workflow for the preparation of this compound solutions.
Caption: Example of a serial dilution scheme for this compound.
References
Application Notes and Protocols for N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the known properties of structurally similar compounds, particularly its precursor 2-amino-6-nitrobenzothiazole and general principles for handling nitroaromatic compounds.
Compound Information
| Property | Data |
| Chemical Name | This compound |
| Molecular Formula | C₉H₇N₃O₃S |
| Appearance | Expected to be a yellow to orange crystalline powder or solid.[1] |
| Solubility | Likely sparingly soluble in water, with better solubility in organic solvents such as acetone, ethanol, and THF.[2] |
| Precursor | 2-amino-6-nitrobenzothiazole |
Safety and Handling Precautions
This compound is expected to have a hazard profile similar to its precursor, 2-amino-6-nitrobenzothiazole. Therefore, the following precautions are recommended.
Personal Protective Equipment (PPE)
A summary of required PPE is provided in the table below.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if dusts or aerosols are generated.[3] |
| Protective Clothing | A lab coat, long pants, and closed-toe shoes are mandatory. |
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
An eyewash station and safety shower must be readily accessible in the work area.[3]
Hygiene Practices
-
Avoid inhalation of dust or fumes.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly with soap and water after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage and Stability
| Parameter | Recommendation |
| Storage Temperature | Store in a cool, dry place away from direct sunlight. |
| Container | Keep in a tightly sealed, properly labeled container. |
| Incompatible Materials | Avoid contact with strong oxidizing agents and strong acids.[3] |
| Stability | Stable under recommended storage conditions. |
Experimental Protocols
General Handling of Solid Compound
The following workflow outlines the general procedure for handling solid this compound.
General workflow for handling solid this compound.
Protocol for Acetylation of 2-amino-6-nitrobenzothiazole
This protocol describes a potential synthesis route to this compound from its precursor.
-
Preparation: In a chemical fume hood, suspend 2-amino-6-nitrobenzothiazole in a suitable solvent (e.g., acetic acid or an inert solvent like THF).
-
Reagent Addition: Slowly add acetic anhydride to the suspension while stirring. The reaction may be exothermic.
-
Reaction: Reflux the mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the product.
-
Isolation: Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Application Notes
This compound belongs to the benzothiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development.
Potential Biological Activities
Derivatives of 2-aminobenzothiazole have been investigated for a wide range of biological activities. The introduction of a nitro group and an acetamide moiety may modulate these activities.
Potential therapeutic applications of this compound.
Use in Synthesis
This compound can serve as an intermediate in the synthesis of more complex molecules. The nitro group can be reduced to an amine, which can then be further functionalized to create a library of derivatives for structure-activity relationship (SAR) studies.[4]
Spill and Emergency Procedures
-
Small Spills: In case of a small spill, wear appropriate PPE, dampen the spilled solid with a suitable solvent like acetone to prevent dust formation, and carefully transfer it to a sealed container for disposal.[2]
-
Large Spills: Evacuate the area and contact the appropriate emergency response team.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
References
- 1. 2-Amino-6-nitrobenzothiazole | C7H5N3O2S | CID 22704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-AMINO-6-NITROBENZOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. fishersci.com [fishersci.com]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(6-nitro-1,3-benzothiazol-2-yl)acetamide for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a derivative of the benzothiazole heterocyclic ring system. Benzothiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The presence of the nitro group, an electron-withdrawing moiety, on the benzothiazole core is often associated with enhanced biological activity. These application notes provide an overview of the potential in vitro applications of this compound, with a focus on its evaluation as a potential anticancer agent. Detailed protocols for common in vitro assays are provided to facilitate its investigation in a research setting.
Potential In Vitro Applications
Based on the activities of structurally related compounds, this compound is a candidate for investigation in the following areas:
-
Anticancer Activity: Evaluation of its cytotoxic and anti-proliferative effects against various cancer cell lines.[1]
-
Antimicrobial Activity: Screening for its efficacy against a panel of pathogenic bacteria and fungi.[3]
-
Enzyme Inhibition: Assessing its potential to inhibit specific enzymes implicated in disease pathways.
Data Presentation: Anticancer Activity of Related Benzothiazole Derivatives
While specific data for this compound is not extensively available, the following table summarizes the in vitro anticancer activity of structurally similar nitro-substituted benzothiazole derivatives against various cancer cell lines. This data provides a rationale for investigating the title compound.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Sulphonamide based BTA with 2-amino-6-nitrobenzothiazole precursor | MCF-7 (Breast) | MTT | 34.5 | [1] |
| Sulphonamide based BTA with 2-amino-6-nitrobenzothiazole precursor | HeLa (Cervical) | MTT | 44.15 | [1] |
| Sulphonamide based BTA with 2-amino-6-nitrobenzothiazole precursor | MG63 (Bone) | MTT | 36.1 | [1] |
| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3 (Prostate) | MTT | 19.9 ± 1.17 µg/mL | [1] |
| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | LNCaP (Prostate) | MTT | 11.2 ± 0.79 µg/mL | [1] |
| Nitro-styryl containing benzothiazole derivative | Pancreatic | Not Specified | 27 ± 0.24 | [2] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes a method to determine the cytotoxic effects of this compound on a selected cancer cell line.
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7, HeLa, PC-3)
-
Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Culture: Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest the cells using Trypsin-EDTA and perform a cell count. Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Putative Signaling Pathway
While the precise mechanism of action for this compound is yet to be elucidated, many benzothiazole derivatives have been shown to exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. One such pathway is the EGFR/PI3K/AKT/mTOR signaling cascade, which is often dysregulated in cancer.[4] The following diagram illustrates a hypothetical mechanism of action.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click synthesis of some novel benzo[d]thiazole–1,2,3-triazole hybrid compounds with benzamide and/or benzoate tethers as EGFR-dependent signaling inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(6-nitro-1,3-benzothiazol-2-yl)acetamide in Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a heterocyclic compound belonging to the benzothiazole class, which is recognized for its wide range of biological activities. This document provides detailed application notes and experimental protocols for utilizing this compound and its derivatives in various assays, including analgesic, antimicrobial, and anticancer screening. The information is intended to guide researchers in the effective use of this scaffold in drug discovery and development.
Chemical Information
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | N-(6-nitro-2-benzothiazolyl)acetamide |
| Molecular Formula | C₉H₇N₃O₃S |
| Molecular Weight | 237.24 g/mol |
| Appearance | Pale yellow solid |
| CAS Number | 3817-54-1 |
Applications in Assay Development
This compound serves as a versatile scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in the following areas:
-
Analgesic Activity: Derivatives have shown potent analgesic effects in preclinical models.
-
Antimicrobial and Antifungal Activity: The benzothiazole core is a key pharmacophore in various antimicrobial and antifungal agents.
-
Anticancer Activity: Benzothiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.
Section 1: Analgesic Activity Assays
Application Note:
A 6-nitro derivative of N-(benzo[d]thiazol-2-yl)acetamide has been evaluated for its analgesic potential using the acetic acid-induced writhing test in animal models. This assay is a standard method for screening peripherally acting analgesics. The mechanism of action is often associated with the inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis and pain signaling.
Quantitative Data Summary: Acetic Acid-Induced Writhing Test
The following table summarizes the analgesic activity of a 6-nitro derivative of N-(benzo[d]thiazol-2-yl)acetamide (referred to as Compound S30) in comparison to a reference compound, diclofenac sodium[1].
| Compound | Dose | Mean Writhing Count (0-5 min) | % Reduction (0-5 min) | Mean Writhing Count (5-10 min) | % Reduction (5-10 min) |
| Control (Vehicle) | - | 25.33 ± 1.45 | - | 23.67 ± 1.20 | - |
| Compound S30 | 100 mg/kg | 8.67 ± 0.88 | 66% | 6.00 ± 0.58 | 75% |
| Diclofenac Sodium | 10 mg/kg | 6.00 ± 0.58 | 76% | 2.00 ± 0.58 | 91% |
Experimental Protocol: Acetic Acid-Induced Writhing Test
This protocol is adapted from the methodology described by Bepary et al. (2018)[1].
1. Animals:
-
Use Swiss albino mice (20-25 g).
-
House the animals in standard laboratory conditions with free access to food and water.
-
Acclimatize the animals for at least one week before the experiment.
2. Reagents and Materials:
-
This compound derivative (Test Compound)
-
Diclofenac Sodium (Reference Compound)
-
Glacial Acetic Acid
-
Normal Saline (Vehicle)
-
Intraperitoneal (i.p.) and oral gavage needles
-
Observation chambers
3. Procedure:
-
Divide the mice into three groups: Control (Vehicle), Reference (Diclofenac Sodium), and Test (Test Compound).
-
Administer the vehicle, reference compound, or test compound intraperitoneally or orally.
-
Thirty minutes after administration, inject 0.6% acetic acid solution (10 mL/kg body weight) intraperitoneally to each mouse.
-
Immediately place each mouse in an individual observation chamber.
-
Five minutes after the acetic acid injection, start counting the number of writhes (abdominal constrictions, stretching of the body, and extension of the hind limbs) for a period of 10 minutes.
-
Record the total number of writhes for each mouse.
4. Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percentage of inhibition of writhing for the test and reference groups using the following formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100
Signaling Pathway: COX-2 Inhibition
The analgesic and anti-inflammatory effects of many benzothiazole derivatives are attributed to their ability to inhibit the COX-2 enzyme. The diagram below illustrates the signaling pathway leading to pain and inflammation and the point of intervention for COX-2 inhibitors.
Section 2: Antimicrobial and Antifungal Activity Assays
Application Note:
Derivatives of this compound have shown promising activity against a range of bacterial and fungal strains. The primary method for evaluating this activity is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. Docking studies have suggested that one of the potential mechanisms of antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.
Quantitative Data Summary: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of a derivative, N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide (BTC-r), against various microorganisms.
| Microorganism | Strain | MIC (µg/mL) of BTC-r |
| Staphylococcus aureus | Gram-positive | >100 |
| Bacillus subtilis | Gram-positive | 50 |
| Escherichia coli | Gram-negative | 25 |
| Pseudomonas aeruginosa | Gram-negative | 50 |
| Candida albicans | Fungus | >100 |
| Aspergillus niger | Fungus | 100 |
Data adapted from a study on related benzothiazole derivatives by Pawar et al. (2024)[2].
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of the test compound.
1. Materials and Reagents:
-
This compound derivative (Test Compound)
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole)
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
Bacterial and fungal strains
-
96-well microtiter plates
-
Spectrophotometer
2. Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth (MHB or SDB). The final volume in each well should be 100 µL.
-
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 100 µL of the microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
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Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.
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The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow: DNA Gyrase Inhibition
The antibacterial activity of some benzothiazole derivatives is linked to the inhibition of DNA gyrase. This enzyme is crucial for maintaining DNA topology during replication.
Section 3: Anticancer Activity Assays
Application Note:
Benzothiazole derivatives have emerged as a promising class of anticancer agents. While the precise mechanism of action for this compound is still under investigation, related compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. The MTT assay is a common method to assess the cytotoxic effects of compounds on cancer cells.
Quantitative Data Summary: Anticancer Activity
The following table shows the IC₅₀ values for a related benzothiazole derivative against different human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 34.5 |
| HeLa | Cervical Cancer | 44.15 |
| MG-63 | Osteosarcoma | 36.1 |
Data from a study by Sadhasivam et al. on a sulphonamide-based benzothiazole derivative[3].
Experimental Protocol: MTT Assay for Cytotoxicity
1. Materials and Reagents:
-
This compound derivative (Test Compound)
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
2. Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Logical Relationship: Potential Anticancer Mechanism
The diagram below illustrates a potential logical relationship for the anticancer activity of benzothiazole derivatives, which may involve the induction of apoptosis through cell cycle arrest.
References
Troubleshooting & Optimization
Technical Support Center: N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(6-nitro-1,3-benzothiazol-2-yl)acetamide, focusing on common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: Based on synthetic procedures, this compound is often recrystallized from ethanol or methanol, suggesting moderate solubility in these alcohols. For biological assays, organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used to prepare stock solutions of heterocyclic compounds. It is recommended to start with these solvents.
Q2: I am observing precipitation when I dilute my DMSO stock solution with aqueous buffer. What should I do?
A2: This is a common issue for water-insoluble compounds. To mitigate precipitation, you can try several approaches:
-
Lower the final concentration: The compound may be precipitating because its solubility limit in the final aqueous buffer is exceeded.
-
Increase the percentage of co-solvent: If your assay allows, increasing the final concentration of DMSO (e.g., from 0.1% to 0.5% or 1%) can help maintain solubility.
-
Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to keep the compound in solution.
-
Sonication: Gentle sonication of the final solution can help to redissolve small amounts of precipitate.
Q3: How can I determine the solubility of this compound in a specific solvent?
A3: A simple method to estimate solubility is through a shake-flask method. Add an excess amount of the compound to a known volume of the solvent in a sealed vial. Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours). After reaching equilibrium, centrifuge the sample to pellet the undissolved solid. Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and measure the concentration using a technique like UV-Vis spectroscopy, if a chromophore is present and a standard curve can be generated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound does not dissolve in the chosen solvent. | The compound has low solubility in that specific solvent. | - Try a different solvent (e.g., switch from ethanol to DMSO).- Gently warm the mixture.- Use sonication to aid dissolution. |
| Precipitation occurs after adding the stock solution to an aqueous medium. | The compound's solubility in the final aqueous solution is exceeded. | - Decrease the final concentration of the compound.- Increase the percentage of the organic co-solvent in the final solution.- Add a surfactant to the aqueous medium. |
| The solution appears cloudy or hazy. | The compound may be forming fine particulates or is not fully dissolved. | - Filter the solution through a 0.22 µm syringe filter.- Try sonicating the solution for a longer duration.- Re-evaluate the solvent system. |
| Inconsistent results in biological assays. | Potential precipitation of the compound in the assay medium leading to variable effective concentrations. | - Visually inspect assay plates for any signs of precipitation.- Prepare fresh dilutions for each experiment.- Confirm the solubility of the compound under the exact assay conditions (pH, temperature, media components). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 237.24 g/mol ), weigh 2.37 mg of the compound.
-
Dissolution: Add the weighed compound to a clean, dry microcentrifuge tube or vial. Add the appropriate volume of high-purity DMSO (e.g., 1 mL for a 10 mM solution with 2.37 mg of compound).
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again. Sonication in a water bath sonicator for 5-10 minutes can also be effective.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thawing the Stock: Thaw an aliquot of the DMSO stock solution at room temperature.
-
Dilution: To minimize precipitation, perform serial dilutions. For example, to prepare a 10 µM working solution in a final volume of 1 mL of phosphate-buffered saline (PBS), first dilute the 10 mM stock 1:100 in DMSO to create a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate stock solution to the aqueous buffer while vortexing to ensure rapid mixing. For a 10 µM final concentration from a 100 µM intermediate, you would add 100 µL of the intermediate to 900 µL of PBS. This results in a final DMSO concentration of 10%. If a lower DMSO concentration is required, a higher concentration intermediate stock may be added directly to the buffer with vigorous mixing.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflow for solution preparation.
"improving stability of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide in solution"
Frequently Asked Questions (FAQs)
Q1: My solution of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is showing signs of degradation over a short period. What are the likely causes?
A1: Degradation of this compound in solution can be attributed to several factors, primarily hydrolysis of the acetamide group and photodegradation of the benzothiazole ring. The stability of the compound is often influenced by the pH of the solution, exposure to light, and the storage temperature.
Q2: How does pH affect the stability of this compound?
A2: The acetamide linkage in the molecule is susceptible to hydrolysis under both acidic and basic conditions.[1][2][3] In acidic solutions, the amide is hydrolyzed to 6-nitro-1,3-benzothiazol-2-amine and acetic acid. In basic solutions, it hydrolyzes to the corresponding salt of acetic acid and the amine. Therefore, maintaining a neutral pH is crucial for maximizing stability in aqueous solutions.
Q3: Is this compound sensitive to light?
A3: Yes, benzothiazole derivatives are known to be susceptible to photodegradation upon exposure to UV light.[4][5] This can lead to the formation of various degradation products. It is highly recommended to protect solutions of this compound from light by using amber vials or by working in a dark environment.
Q4: What are the best practices for storing solutions of this compound?
A4: To ensure maximum stability, solutions of this compound should be stored at low temperatures (2-8 °C), protected from light, and maintained at a neutral pH. For long-term storage, consider preparing aliquots of the stock solution to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Precipitation of the compound in aqueous solution.
-
Possible Cause: Low aqueous solubility. Many complex organic molecules, including nitroaromatic compounds, exhibit poor solubility in water.
-
Troubleshooting Steps:
-
Co-solvents: Consider the use of a water-miscible organic co-solvent such as DMSO, DMF, or ethanol to prepare a concentrated stock solution before diluting it in your aqueous experimental medium.
-
pH Adjustment: The solubility of the compound may be pH-dependent. Experiment with slight adjustments to the pH of your solution, keeping in mind that significant deviations from neutral pH can accelerate hydrolysis.
-
Formulation Aids: For in vivo studies, formulation strategies such as the use of surfactants or cyclodextrins can be explored to enhance solubility.[6]
-
Issue 2: Loss of compound potency or inconsistent experimental results.
-
Possible Cause: Chemical degradation of the compound in your experimental solution.
-
Troubleshooting Steps:
-
Stability-Indicating Assay: Develop and validate a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the intact compound from its potential degradation products.
-
Forced Degradation Studies: Conduct forced degradation studies to understand the degradation profile of the compound. This involves exposing the compound to stress conditions (acid, base, heat, light, oxidation) to identify the primary degradation pathways.
-
Solution Preparation: Prepare fresh solutions for each experiment to minimize the impact of potential degradation over time.
-
Data Presentation
Table 1: Hypothetical pH-Dependent Hydrolysis of this compound
| pH | Temperature (°C) | Incubation Time (hours) | % Degradation (Hypothetical) |
| 2.0 | 37 | 24 | 15.2 |
| 5.0 | 37 | 24 | 3.1 |
| 7.0 | 37 | 24 | 0.5 |
| 9.0 | 37 | 24 | 8.9 |
| 12.0 | 37 | 24 | 25.6 |
Table 2: Hypothetical Photodegradation of this compound
| Light Condition | Temperature (°C) | Incubation Time (hours) | % Degradation (Hypothetical) |
| Ambient Light | 25 | 48 | 5.8 |
| UV Light (254 nm) | 25 | 48 | 45.2 |
| Dark Control | 25 | 48 | <0.1 |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a solid sample of the compound at 105°C for 24 hours. Dissolve in the initial solvent before analysis.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 48 hours.
-
Analysis: Analyze all samples, along with a control sample (stock solution stored under normal conditions), using a validated stability-indicating HPLC method.
Mandatory Visualization
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. youtube.com [youtube.com]
- 2. What is the mechanism of Acetamide? [synapse.patsnap.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: N-(6-nitro-1,3-benzothiazol-2-yl)acetamide Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(6-nitro-1,3-benzothiazol-2-yl)acetamide.
I. Synthesis and Purification
This section addresses common issues that may arise during the synthesis and purification of this compound.
Experimental Protocol: Synthesis of this compound
A common method for synthesizing this compound is through the acetylation of 2-amino-6-nitrobenzothiazole.[1]
Materials:
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2-amino-6-nitrobenzothiazole
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Acetic anhydride or acetyl chloride[1]
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Pyridine (if using acetic anhydride)[1]
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Ice-cold water
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Ethanol for recrystallization[3]
Procedure:
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Dissolve 2-amino-6-nitrobenzothiazole in a suitable solvent such as glacial acetic acid.[2][3]
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Slowly add the acetylating agent (acetic anhydride with pyridine, or acetyl chloride) to the solution while stirring.[1] The reaction can also be performed by refluxing the starting material directly in acetic acid.[3][4]
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If refluxing, heat the mixture for a specified time (e.g., 3 hours).[3]
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After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into ice-cold water to precipitate the product.[3]
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Collect the precipitate by filtration.
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Wash the precipitate with water to remove any remaining acid or impurities.
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Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.[3]
Troubleshooting Synthesis and Purification
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is the yield of my product consistently low? | 1. Incomplete reaction. 2. Loss of product during workup and purification. 3. Sub-optimal reaction conditions (temperature, time). | 1. Monitor the reaction using Thin Layer Chromatography (TLC) to ensure completion. 2. Minimize transfer steps and ensure complete precipitation before filtration. 3. Optimize the reaction temperature and time. Consider extending the reflux time if the reaction is sluggish. |
| My purified product shows impurities in the NMR spectrum. What are they and how can I remove them? | 1. Unreacted starting material (2-amino-6-nitrobenzothiazole). 2. Di-acetylation or other side products. 3. Residual solvent. | 1. Improve purification by recrystallizing multiple times or using column chromatography. 2. Adjust the stoichiometry of the acetylating agent to avoid excess. 3. Ensure the product is thoroughly dried under vacuum after purification. |
| The product is difficult to precipitate out of the solution. What should I do? | 1. The product may be too soluble in the reaction mixture. 2. Insufficient cooling. | 1. Increase the volume of ice-cold water used for precipitation. 2. Cool the precipitation mixture in an ice bath for a longer duration. Gently scratching the inside of the flask with a glass rod can induce crystallization. |
| What is the expected melting point of this compound? | Variations in reported melting points can occur due to different experimental conditions and purity levels. | While a specific melting point for the nitro-derivative is not provided in the search results, a related compound, N-(1,3-benzothiazol-2-yl)acetamide, has a reported melting point of 453-455 K (180-182 °C).[3] Purity can be assessed by techniques like NMR and mass spectrometry.[5] |
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
II. Biological Assays
This section provides guidance for common biological assays involving this compound.
Experimental Protocol: Acetic Acid-Induced Writhing Test for Analgesic Activity
This protocol is adapted from studies evaluating the analgesic potential of this compound in mice.[2][5]
Materials:
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This compound (test compound)
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Vehicle (e.g., saline, DMSO)
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Reference drug (e.g., Diclofenac sodium)[5]
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Acetic acid solution (e.g., 0.7%)[5]
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Albino mice[5]
Procedure:
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Acclimatize the mice to the laboratory environment before the experiment.
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Divide the animals into groups (control, reference, and test groups).
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Administer the test compound (e.g., 100 mg/kg body weight, intraperitoneally) to the test group.[5] Administer the vehicle to the control group and the reference drug to the reference group.
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After a specific time (e.g., 30 minutes), inject 0.1 mL of the acetic acid solution intraperitoneally to each mouse.[5]
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Immediately after the acetic acid injection, observe and count the number of writhings (abdominal constrictions and stretching of hind limbs) for a set period (e.g., two 5-minute intervals).[5][6]
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Calculate the percentage reduction in writhing for the test and reference groups compared to the control group.[5]
Troubleshooting the Acetic Acid-Induced Writhing Test
| Question | Possible Cause(s) | Suggested Solution(s) |
| There is high variability in the number of writhings within the same group. Why? | 1. Inconsistent administration of the test compound or acetic acid. 2. Individual differences in pain perception among the animals. 3. Stressful handling of the animals. | 1. Ensure accurate and consistent injection volumes and techniques. 2. Increase the number of animals per group to improve statistical power. 3. Handle the animals gently and consistently to minimize stress. |
| The reference drug is not showing the expected analgesic effect. What could be the reason? | 1. The dose of the reference drug is not optimal. 2. The reference drug solution was not prepared correctly or has degraded. | 1. Verify the appropriate dose of the reference drug from the literature.[5] 2. Prepare fresh solutions of the reference drug for each experiment. |
| My test compound does not show any analgesic activity. What should I consider? | 1. The compound may not have analgesic properties at the tested dose. 2. Poor solubility or bioavailability of the compound. 3. The compound may act through a mechanism not detectable by the writhing test. | 1. Test a range of doses to determine a dose-response relationship. 2. Use an appropriate vehicle to ensure the compound is properly dissolved or suspended. 3. Consider using other analgesic models (e.g., hot plate test) to explore different mechanisms of action. |
Quantitative Data: Analgesic Activity
The following table summarizes the analgesic activity of this compound (S30) from a study using the acetic acid-induced writhing test.[5]
| Compound | Dose (mg/kg) | % Reduction in Writhing (0-5 min) | % Reduction in Writhing (6-10 min) |
| This compound (S30) | 100 | 66% | 75% |
| Diclofenac Sodium (Reference) | 10 | 76% | 91% |
Hypothesized Signaling Pathway for Analgesic Action
Some benzothiazole derivatives have been suggested to exert their analgesic and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes.[5] The diagram below illustrates a simplified hypothetical pathway.
Caption: Hypothesized inhibition of the COX-2 pathway by this compound.
III. Antimicrobial Assays
While specific data for this compound is limited, related benzothiazole derivatives have shown antimicrobial potential.[7][8] The following provides general guidance.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is a standard method to determine the MIC of a compound against various microorganisms.
Materials:
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This compound
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Bacterial or fungal strains
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Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
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96-well microtiter plates
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Positive control antibiotic
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Negative control (vehicle)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Prepare an inoculum of the microorganism at a standardized concentration.
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Add the inoculum to each well containing the diluted compound.
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Include positive control wells (broth + inoculum + control antibiotic) and negative control wells (broth + inoculum + vehicle).
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Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
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Determine the MIC, which is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Troubleshooting Antimicrobial Assays
| Question | Possible Cause(s) | Suggested Solution(s) |
| My compound is not soluble in the assay medium. What can I do? | 1. The compound has poor aqueous solubility. 2. The concentration of the solvent (e.g., DMSO) is too high and is toxic to the microorganisms. | 1. Use a co-solvent system or prepare a stock solution at a higher concentration to minimize the final solvent concentration in the assay. 2. Ensure the final concentration of the solvent in the assay medium is below the toxic level for the tested microorganisms. Run a solvent toxicity control. |
| I am seeing inconsistent MIC values across replicate experiments. Why? | 1. Inaccurate serial dilutions. 2. Variation in the inoculum size. 3. Contamination of the cultures or reagents. | 1. Use calibrated pipettes and ensure proper mixing during dilutions. 2. Standardize the inoculum preparation carefully to ensure a consistent cell density. 3. Use sterile techniques throughout the experiment to avoid contamination. |
| The positive control antibiotic is not working. What is the problem? | 1. The microorganism strain may be resistant to the antibiotic. 2. The antibiotic stock solution may have degraded. | 1. Use a different positive control antibiotic or a susceptible reference strain. 2. Prepare fresh antibiotic stock solutions and store them properly. |
Antimicrobial Assay Workflow Diagram
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-(1,3-Benzothiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.umpr.ac.id [journal.umpr.ac.id]
- 5. jnu.ac.bd [jnu.ac.bd]
- 6. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-(6-nitro-1,3-benzothiazol-2-yl)acetamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis and optimization of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method is the acylation of 2-amino-6-nitro-1,3-benzothiazole with an acetylating agent. Typically, this involves reacting the starting amine with acetyl chloride or acetic anhydride in a suitable solvent.[1] Acetic acid can also be used as a less reactive, but more stable alternative.[1]
Q2: How do I choose the right solvent for the reaction?
A2: The choice of solvent depends on the specific acetylating agent used. For highly reactive agents like acetyl chloride, a non-nucleophilic, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is often used in the presence of a base to neutralize the HCl byproduct. For less reactive agents, or when using acetic acid, higher boiling point solvents like dimethylformamide (DMF) or pyridine may be necessary to drive the reaction to completion, often with heating.
Q3: What are the typical reaction temperatures and times?
A3: Reaction conditions can vary significantly. With acetyl chloride, the reaction is often performed at room temperature or below to control its reactivity. When using acetic acid, refluxing for several hours (e.g., 8-10 hours) may be required to achieve a good conversion.[1]
Q4: How is the product typically isolated and purified?
A4: A common work-up procedure involves pouring the reaction mixture into cold water to precipitate the crude product.[2] The solid can then be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, or by column chromatography on silica gel.[3]
Q5: What are some common side reactions to be aware of?
A5: Potential side reactions include the formation of di-acylated products if the reaction conditions are too harsh, or incomplete reaction leading to residual starting material. The nitro group on the benzothiazole ring is generally stable under these acylation conditions but can influence the reactivity of the amino group.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive acetylating agent (e.g., hydrolyzed acetyl chloride).2. Insufficient reaction temperature or time.3. Poor solubility of the starting material.4. The amine starting material is present as a salt. | 1. Use a fresh bottle of acetyl chloride or acetic anhydride.2. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).3. Choose a solvent in which the 2-amino-6-nitro-1,3-benzothiazole has better solubility (e.g., DMF, pyridine).4. If the amine is a hydrochloride salt, add a base (like triethylamine or pyridine) to liberate the free amine for the reaction. |
| Impure Product (Multiple Spots on TLC) | 1. Presence of unreacted starting material.2. Formation of side products.3. Degradation of product during work-up or purification. | 1. Ensure the reaction goes to completion by extending the reaction time or using a slight excess of the acetylating agent.2. Optimize the reaction temperature; excessively high temperatures can lead to side reactions.3. Purify the crude product using column chromatography or recrystallization. |
| Difficulty in Product Precipitation | 1. The product is too soluble in the work-up solvent (water).2. Formation of an oil instead of a solid. | 1. Add salt to the aqueous mixture to decrease the solubility of the organic product.2. Try triturating the oil with a non-polar solvent like hexane to induce solidification. |
| Reaction Fails to Start | 1. Starting materials are not pure.2. Catalyst (if used) is not active. | 1. Check the purity of 2-amino-6-nitro-1,3-benzothiazole and the acetylating agent by melting point or spectroscopic methods.2. If using a catalyst, ensure it is fresh and handled under appropriate conditions. |
Data Presentation for Optimization
To optimize the concentration of reactants for the synthesis of this compound, it is crucial to systematically vary the experimental parameters and record the outcomes. The following table provides a template for organizing your experimental data.
| Experiment ID | [2-amino-6-nitro-1,3-benzothiazole] (M) | [Acetylating Agent] (M) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (e.g., by HPLC) | Observations |
| OPT-01 | 0.1 | 0.11 | Pyridine | 100 | 4 | |||
| OPT-02 | 0.1 | 0.15 | Pyridine | 100 | 4 | |||
| OPT-03 | 0.2 | 0.22 | Pyridine | 100 | 4 | |||
| OPT-04 | 0.1 | 0.11 | DMF | 120 | 6 | |||
| ... | ... | ... | ... | ... | ... | ... | ... | ... |
Experimental Protocols
Protocol 1: Synthesis using Acetyl Chloride
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-nitro-1,3-benzothiazole (1.0 equivalent) in anhydrous pyridine or a mixture of anhydrous dichloromethane and triethylamine (1.2 equivalents).
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Addition of Acetyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and air-dry.
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Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Synthesis using Acetic Acid
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-amino-6-nitro-1,3-benzothiazole (1.0 equivalent) and glacial acetic acid (which acts as both reactant and solvent).
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Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC.
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Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water.
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Isolation: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then air-dry.
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Purification: Recrystallize the crude product from ethanol.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis reaction.
References
Technical Support Center: N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(6-nitro-1,3-benzothiazol-2-yl)acetamide.
Frequently Asked Questions (FAQs)
1. What is the expected purity of commercially available this compound?
Commercially available this compound is typically supplied with a purity of ≥98%, often determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Purity levels should always be confirmed by analyzing the certificate of analysis provided by the supplier.
2. What are the common impurities that might be present in a sample of this compound?
Common impurities may arise from the synthesis process. A likely synthetic route is the acetylation of 2-amino-6-nitrobenzothiazole.[2] Therefore, potential impurities could include:
-
2-amino-6-nitrobenzothiazole: The unreacted starting material.
-
Diacetylated products: Over-acetylation of the starting material.
-
Residual solvents: Solvents used during synthesis and purification, such as acetic acid or ethanol.[2]
-
Byproducts from side reactions: Depending on the specific synthetic conditions, other related benzothiazole species could be formed.
3. Which analytical techniques are most suitable for assessing the purity of this compound?
The most common and effective techniques for purity assessment are:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main compound and detecting non-volatile impurities. A reverse-phase method is typically suitable.[3][4]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation and can detect impurities containing protons that are structurally different from the main compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help in identifying unknown impurities, especially when coupled with a chromatographic technique (LC-MS).
4. How can I confirm the identity of my this compound sample?
A combination of analytical techniques is recommended for unambiguous identification:
-
¹H NMR and ¹³C NMR: These techniques provide detailed information about the chemical structure, including the number and environment of protons and carbons. The observed chemical shifts can be compared with predicted values or reference spectra. Electron-withdrawing groups like the nitro group can cause a downfield shift in the NMR spectrum for nearby carbons.[5]
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. For nitroaromatic compounds, characteristic fragmentation patterns, such as the loss of NO or NO₂, may be observed.[6]
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the amide C=O stretch, N-H bonds, and the nitro group (NO₂).
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload.2. Interaction of the analyte with active sites on the silica backbone.3. Inappropriate mobile phase pH. | 1. Reduce the injection volume or sample concentration.2. Use a column with low silanol activity or add a competing base to the mobile phase.3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Poor Resolution Between Peaks | 1. Mobile phase is too strong (short retention times).2. Inefficient column.3. Inappropriate solvent gradient. | 1. Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase.2. Replace the column with a new one or one with a different stationary phase.3. Optimize the gradient profile (e.g., make it shallower). |
| Ghost Peaks | 1. Contamination in the mobile phase or injector.2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and flush the system.2. Run blank injections with a strong solvent to clean the injector and column. |
| Drifting Baseline | 1. Column not equilibrated.2. Mobile phase composition changing.3. Temperature fluctuations. | 1. Ensure the column is fully equilibrated with the mobile phase before injection.2. Freshly prepare the mobile phase and ensure it is well-mixed.3. Use a column oven to maintain a stable temperature. |
General Analytical Workflow
Caption: Workflow for the analysis of this compound.
Experimental Protocols
HPLC Purity Determination
This protocol describes a general reverse-phase HPLC method suitable for the purity analysis of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
Time (min) %B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Prepare a 1 mg/mL solution in acetonitrile.
¹H NMR for Structural Confirmation
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Instrument: 400 MHz NMR spectrometer
-
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
-
Expected Signals: Protons on the benzothiazole ring system, the acetyl methyl group, and the amide N-H proton. The aromatic protons will likely appear as complex multiplets, and their chemical shifts will be influenced by the nitro and acetamide groups.
Mass Spectrometry for Identity Confirmation
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
-
LC Method: A fast gradient similar to the HPLC method can be used.
-
MS Parameters:
-
Ionization Mode: ESI positive and negative modes should be tested.
-
Mass Range: m/z 50-500
-
Analysis: Look for the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode. The exact mass should correspond to the chemical formula C₉H₇N₃O₃S.
-
Fragmentation: In tandem MS (MS/MS), expect to see fragmentation patterns typical of nitroaromatic compounds, such as the loss of NO₂ (46 Da) and NO (30 Da).[6]
-
Troubleshooting Logic for Out-of-Specification Results
References
- 1. chemimpex.com [chemimpex.com]
- 2. journal.umpr.ac.id [journal.umpr.ac.id]
- 3. Separation of Benzothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
This technical support guide is intended for researchers, scientists, and drug development professionals who are using N-(6-nitro-1,3-benzothiazol-2-yl)acetamide in their experiments and encountering unexpected results.
Frequently Asked Questions (FAQs)
Q1: My assay is showing unexpected activity for this compound. Could this be assay interference?
A1: It is possible. While this compound may have true biological activity, its chemical structure contains moieties that are known to interfere with certain assay formats, potentially leading to false-positive results.[1][2] These are often referred to as Pan-Assay Interference Compounds (PAINS).[3][4] It is crucial to perform counter-screens and orthogonal assays to validate any observed activity.[1][5]
Q2: What specific parts of the this compound structure could cause interference?
A2: Two primary structural alerts in this compound are the nitroaromatic group and the benzothiazole core .
-
Nitroaromatic compounds can be redox-active, potentially interfering with assays that rely on redox-sensitive reagents or readouts.[2][6]
-
Benzothiazole derivatives are known to be fluorescent and can interfere with fluorescence-based assays.[7][8][9]
Q3: How can I determine if this compound is interfering with my fluorescence-based assay?
A3: You should measure the intrinsic fluorescence of the compound. Excite the compound at the same wavelength used for your assay's fluorophore and measure the emission across the detection range of your assay. If the compound itself fluoresces, it can lead to a false-positive signal.[10]
Q4: What should I do if I suspect my compound is acting as a redox cycler in my assay?
A4: Redox cycling can generate reactive oxygen species (ROS) that can disrupt assay components. To test for this, you can run the assay in the presence of a strong reducing agent like DTT and see if the activity of your compound is diminished.[11] Additionally, specific counter-screens for redox activity can be employed.[2][11]
Q5: Are there computational tools that can predict if a compound is a potential PAINS?
A5: Yes, there are several computational filters and knowledge-based methods that can identify substructures associated with assay interference. These tools can be used as an initial screen, but experimental validation is always necessary.
Troubleshooting Guides
Problem 1: Unexpected Inhibition/Activation in a Fluorescence-Based Assay
Possible Cause: The intrinsic fluorescence of this compound may be interfering with the assay readout.
Troubleshooting Steps:
-
Measure Compound Fluorescence:
-
Prepare a solution of this compound at the concentration used in your assay.
-
Using a plate reader or spectrofluorometer, scan the emission spectrum of the compound using the same excitation wavelength as your assay's fluorophore.
-
If significant emission is detected in the same range as your assay's signal, this indicates interference.
-
-
Run a "Blank" Assay:
-
Perform the assay with all components except the target biomolecule (e.g., enzyme or receptor).
-
If you still observe a signal in the presence of the compound, it is likely an artifact.
-
-
Use an Orthogonal Assay:
-
Validate the initial findings using a different assay technology that is not based on fluorescence, such as a label-free method like mass spectrometry or surface plasmon resonance.[6]
-
Problem 2: Time-Dependent Inhibition or Irreproducible Results
Possible Cause: The compound may be unstable in the assay buffer or acting as a redox cycler.
Troubleshooting Steps:
-
Assess Compound Stability:
-
Incubate this compound in the assay buffer for the duration of the experiment.
-
Use HPLC-MS to check for degradation of the parent compound.
-
-
Test for Redox Activity:
-
Check for Aggregation:
Data Summary
No quantitative data on assay interference for this compound was found in the literature search. The following table provides a hypothetical summary of results from troubleshooting experiments to illustrate how to present such data.
| Experiment | Condition | Observed Activity (IC50/EC50) | Interpretation |
| Primary Assay (Fluorescence) | Standard Buffer | 5 µM | Apparent Activity |
| Compound Fluorescence Check | Compound only | High Emission at Assay Wavelength | Potential False Positive |
| Primary Assay + 0.01% Triton X-100 | Detergent Added | 5 µM | Aggregation is not the primary cause |
| Primary Assay + 1 mM DTT | Reducing Agent | > 50 µM | Possible Redox Activity |
| Orthogonal Assay (Mass Spec) | Label-free | No Activity | Initial hit was a false positive |
Experimental Protocols
Protocol 1: Assessing Intrinsic Compound Fluorescence
-
Objective: To determine if this compound fluoresces under the conditions of a primary fluorescence-based assay.
-
Materials:
-
This compound
-
Assay buffer
-
Microplate reader with fluorescence detection
-
Assay plate (e.g., 96-well black, clear bottom)
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer at concentrations ranging from the highest concentration used in the primary assay down to baseline.
-
Add the compound dilutions to the microplate.
-
Include wells with assay buffer only as a negative control.
-
Set the microplate reader to the excitation and emission wavelengths used in the primary assay.
-
Measure the fluorescence intensity of each well.
-
Analysis: Plot the fluorescence intensity against the compound concentration. A concentration-dependent increase in fluorescence indicates that the compound itself is fluorescent and is likely interfering with the assay.
-
Protocol 2: DTT Counter-Screen for Redox Activity
-
Objective: To assess if the observed activity of this compound is due to redox cycling.
-
Materials:
-
All components of the primary assay
-
Dithiothreitol (DTT)
-
-
Procedure:
-
Prepare two sets of assay buffers: one with the standard formulation and another supplemented with 1 mM DTT.
-
Run the primary assay to determine the IC50/EC50 of this compound in both the standard buffer and the DTT-supplemented buffer.
-
Analysis: Compare the dose-response curves and the IC50/EC50 values obtained in the two conditions. A significant rightward shift (e.g., >10-fold) in the IC50/EC50 in the presence of DTT suggests that the compound's activity is at least partially due to redox activity.[11]
-
Visualizations
Caption: Troubleshooting workflow for unexpected assay activity.
References
- 1. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A benzothiazole-based fluorescent probe for distinguishing and bioimaging of Hg2+ and Cu2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
"how to dissolve N-(6-nitro-1,3-benzothiazol-2-yl)acetamide for experiments"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(6-nitro-1,3-benzothiazol-2-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: For in vitro biological assays, such as cytotoxicity studies, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for dissolving this compound and related benzothiazole derivatives.[1] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be further diluted in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
Q2: I am observing precipitation of the compound after diluting the DMSO stock solution in my aqueous cell culture medium. What can I do?
A2: This is a common issue when working with compounds that have low aqueous solubility. Here are a few troubleshooting steps:
-
Decrease the final concentration of DMSO: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and improve compound solubility.
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the compound's stock solution can sometimes help in keeping it dissolved.
-
Vortex immediately after dilution: To ensure rapid and uniform dispersion, vortex the solution immediately after adding the DMSO stock to the aqueous medium.
-
Sonication: If precipitation persists, brief sonication of the final solution in a water bath sonicator can help to break up aggregates and improve dissolution.
-
Use of a co-solvent: In some cases, the addition of a small amount of a biocompatible co-solvent, such as ethanol or polyethylene glycol (PEG), to the culture medium can enhance the solubility of hydrophobic compounds. However, the compatibility and potential effects of any co-solvent on your specific cell line should be carefully evaluated.
Q3: Are there any known biological activities of this compound that can guide my experimental design?
A3: Yes, this compound has been reported to exhibit cytotoxic activity against human carcinoma cell lines. For instance, a study demonstrated its effect on the Lung A549 cancer cell line.[2] This suggests its potential as an anti-cancer agent and provides a basis for designing experiments to investigate its mechanism of action, such as cell viability assays, apoptosis assays, or cell cycle analysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO. | Insufficient solvent volume or low temperature. | Gently warm the solution to 37-50°C. If it still doesn't dissolve, consider a brief sonication. Ensure you are using a sufficient volume of DMSO to prepare a stock solution (e.g., 10-20 mM). |
| Inconsistent results between experiments. | Compound degradation or precipitation in stock solution. | Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before each use, thaw the aliquot completely and vortex to ensure homogeneity. |
| High background noise in cellular assays. | DMSO toxicity or compound interference with assay reagents. | Perform a DMSO control to determine the tolerance of your cell line. Ensure the final DMSO concentration is non-toxic. Test for any direct interaction of the compound with your assay reagents (e.g., fluorescence quenching or enhancement). |
Experimental Protocols
Cytotoxicity Assay using MTT
This protocol is based on a study investigating the cytotoxicity of this compound against the A549 human lung carcinoma cell line.[2]
1. Cell Seeding:
-
Culture A549 cells in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized formazan solubilization solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Quantitative Data Summary
The following table summarizes the concentrations of this compound used in a reported cytotoxicity study on the A549 cell line.[2]
| Concentration (µg/mL) |
| 5 |
| 10 |
| 20 |
| 40 |
Visualizations
Caption: Experimental workflow for determining the cytotoxicity of this compound.
Caption: Hypothetical signaling pathway showing potential mechanism of action.
References
Technical Support Center: N-(6-nitro-1,3-benzothiazol-2-yl)acetamide Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(6-nitro-1,3-benzothiazol-2-yl)acetamide. The information provided is based on established principles of chemical degradation for its constituent functional groups.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under stress conditions?
Based on the structure of the molecule, the most probable degradation pathways involve the hydrolysis of the amide bond, reduction of the nitro group, and oxidation or opening of the benzothiazole ring.
Q2: What are the expected degradation products from amide hydrolysis?
Amide bonds can be hydrolyzed under both acidic and basic conditions.[1][2][3][4][5] Heating with aqueous acid or a strong base like sodium hydroxide can induce this degradation.[1][3] The expected products from the hydrolysis of the amide linkage in this compound would be acetic acid and 2-amino-6-nitro-1,3-benzothiazole .
Q3: How might the nitro group degrade?
Nitroaromatic compounds can be susceptible to reduction, which may occur under certain conditions, potentially mediated by microbial contaminants or specific reagents.[6][7] The primary degradation product from the reduction of the nitro group would be N-(6-amino-1,3-benzothiazol-2-yl)acetamide .
Q4: Is the benzothiazole ring susceptible to degradation?
Yes, the benzothiazole ring can undergo oxidative degradation.[8][9][10][11] This can lead to ring-opening products. Additionally, microbial degradation has been shown to hydroxylate the benzothiazole ring.[12][13]
Q5: What is a typical experimental setup for a forced degradation study?
Forced degradation studies, also known as stress testing, are crucial for understanding the stability of a drug substance.[14] A comprehensive study would typically involve exposing the compound to thermal, photolytic, acid/base hydrolytic, and oxidative stress conditions.
Troubleshooting Guides
Issue: Unexpected peaks observed during HPLC analysis after storage.
| Potential Cause | Troubleshooting Steps |
| Hydrolytic Degradation | 1. Verify Storage Conditions: Ensure the compound is stored in a dry, neutral environment. 2. Analyze for Hydrolysis Products: Develop an analytical method to detect the presence of 2-amino-6-nitro-1,3-benzothiazole and acetic acid. 3. Control pH: If in solution, ensure the pH is maintained at a neutral level. |
| Photodegradation | 1. Protect from Light: Store the compound in light-resistant containers. 2. Conduct Photostability Testing: Expose the compound to controlled light conditions (e.g., UV and visible light) to confirm light sensitivity. |
| Oxidative Degradation | 1. Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon). 2. Avoid Oxidizing Agents: Ensure no contact with peroxides or other oxidizing agents. |
Issue: Loss of potency of the compound in a formulation.
| Potential Cause | Troubleshooting Steps |
| Multiple Degradation Pathways | 1. Comprehensive Forced Degradation Study: Perform a systematic forced degradation study to identify all major degradation products. 2. Characterize Degradants: Use techniques like LC-MS to identify the structure of the unknown peaks. 3. Reformulate: Based on the identified degradation pathways, consider adding excipients that can mitigate these pathways (e.g., antioxidants, buffering agents). |
Quantitative Data Summary
| Stress Condition | Reagent/Condition | Time | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 h | Data | 2-amino-6-nitro-1,3-benzothiazole, Acetic Acid |
| Base Hydrolysis | 0.1 M NaOH | 8 h | Data | 2-amino-6-nitro-1,3-benzothiazole, Acetic Acid |
| Oxidation | 3% H₂O₂ | 24 h | Data | Oxidized benzothiazole derivatives |
| Thermal | 80°C | 48 h | Data | To be determined |
| Photolytic | UV/Visible Light | 7 days | Data | To be determined |
Experimental Protocols
Protocol 1: Forced Degradation by Acid Hydrolysis
-
Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid.
-
Incubation: Incubate the solution at 60°C for 24 hours.
-
Sampling: Withdraw aliquots at 0, 4, 8, 12, and 24 hours.
-
Neutralization: Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of degradation and identify degradation products.
Protocol 2: Forced Degradation by Oxidation
-
Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.
-
Incubation: Keep the solution at room temperature for 24 hours, protected from light.
-
Sampling: Withdraw aliquots at 0, 4, 8, 12, and 24 hours.
-
Analysis: Analyze the samples directly by a stability-indicating HPLC method.
Visualizations
References
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Biodegradation of nitroaromatic compounds. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acdlabs.com [acdlabs.com]
"mitigating off-target effects of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide"
Technical Support Center: N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
Disclaimer: this compound is a compound for which extensive public data on specific off-target effects is limited. This guide provides troubleshooting strategies and FAQs based on the behavior of structurally related compounds, particularly kinase inhibitors containing a benzothiazole core. The protocols and data presented are illustrative and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the likely off-target effects of this compound?
A1: While specific data is scarce, compounds with a benzothiazole core are often developed as kinase inhibitors. Therefore, off-target effects may include inhibition of unintended kinases that share structural similarities in their ATP-binding pockets.[1] Additionally, off-target interactions can lead to unforeseen cellular responses or toxicity.[2] Early identification of these interactions is crucial to avoid preclinical or clinical safety issues.[2]
Q2: My experimental results (e.g., unexpected phenotype, cell toxicity) suggest off-target activity. How can I confirm this?
A2: The first step is to perform a selectivity profile of your compound against a panel of relevant targets. For suspected kinase inhibitors, a kinome-wide selectivity screen is the gold standard.[3][4] Cellular thermal shift assays (CETSA) can also confirm target engagement in a cellular context. Genetic approaches, such as using CRISPR/Cas9 to knock out the intended target, can determine if the drug's effect persists, which would strongly indicate off-target activity.[5]
Q3: What are the primary strategies to reduce the off-target effects of my compound?
A3: Mitigating off-target effects typically involves two main approaches:
-
Chemical Modification: Rational drug design can be used to modify the compound's structure to improve selectivity for the intended target.[6] This involves synthesizing and testing analogs of the original compound.
-
Experimental Optimization: Adjusting experimental parameters, such as lowering the compound's concentration to a level where it is effective against the primary target but has minimal impact on off-targets, can be a viable strategy.
Q4: How can I differentiate between off-target effects and general cytotoxicity?
A4: A cytotoxicity assay is a good starting point to determine the compound's therapeutic window.[7][8] To distinguish this from specific off-target effects, you can use cell lines that lack the expression of your primary target or key suspected off-targets. If the cytotoxicity persists in cells without the primary target, it is more likely due to off-target effects or a general cytotoxic mechanism.[8]
Troubleshooting Guides
Issue 1: High background signal or unexpected results in a cell-based assay.
-
Possible Cause: The compound may be inhibiting multiple signaling pathways due to off-target kinase activity.[7][8]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the lowest effective concentration for your primary target.
-
Conduct a Kinase Selectivity Profile: Use a commercial service or an in-house assay to screen your compound against a broad panel of kinases.[3]
-
Use More Specific Assays: Switch to assays that measure a more direct downstream effect of your target protein to reduce the influence of other pathways.[9]
-
Issue 2: In vivo results do not correlate with in vitro potency.
-
Possible Cause: Off-target effects in a complex biological system can lead to unexpected toxicity or compensatory mechanisms that are not observed in vitro.[6]
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Ensure that the compound is reaching the target tissue at the desired concentration.
-
In Vivo Target Engagement Studies: Use techniques like PET imaging or tissue analysis to confirm that the compound is binding to its intended target in the animal model.
-
Toxicity Profiling: Conduct a thorough toxicological assessment to identify any off-target related adverse effects.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This table illustrates how to present data from a kinase selectivity screen. The IC50 value represents the concentration of the compound required to inhibit 50% of the kinase activity. A higher IC50 value indicates lower potency.
| Kinase Target | IC50 (nM) | Selectivity Ratio (Off-Target IC50 / Primary Target IC50) |
| Primary Target Kinase A | 50 | 1.0 |
| Off-Target Kinase B | 500 | 10.0 |
| Off-Target Kinase C | 2,500 | 50.0 |
| Off-Target Kinase D | >10,000 | >200.0 |
| Off-Target Kinase E | 800 | 16.0 |
A higher selectivity ratio is desirable, indicating that the compound is more potent against its primary target.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Luminescent Assay
This protocol provides a general method for assessing the selectivity of a compound against a panel of kinases.
Materials:
-
This compound
-
Kinase panel (e.g., commercial panel)
-
Kinase-specific substrates
-
ATP
-
Kinase buffer
-
Luminescent kinase assay kit
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
5 µL of diluted compound or DMSO (control).
-
10 µL of a mix containing the kinase and its specific substrate in kinase buffer.
-
-
Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add 25 µL of the luminescent detection reagent to each well.
-
Read Plate: Incubate for another hour at room temperature and then measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway Diagram
Caption: On-target vs. off-target signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for mitigating off-target effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. bioivt.com [bioivt.com]
- 8. news-medical.net [news-medical.net]
- 9. Cell-based Antagonist Assay Services - Creative Biolabs [creative-biolabs.com]
Validation & Comparative
Unveiling the Antimicrobial Potential: A Comparative Guide to N-(6-nitro-1,3-benzothiazol-2-yl)acetamide and its Action on DNA Gyrase
For Immediate Release
In the ongoing battle against antimicrobial resistance, researchers are tirelessly exploring novel chemical entities that can effectively combat pathogenic bacteria. One such molecule of interest is N-(6-nitro-1,3-benzothiazol-2-yl)acetamide, a benzothiazole derivative. This guide provides a comparative analysis of its inhibitory effects, focusing on its potential as a DNA gyrase inhibitor, a critical enzyme for bacterial survival. We present supporting experimental data for a closely related analog and detail the methodologies for key validation assays.
Performance Comparison: Inhibitory Activity Against Bacterial Pathogens
While specific inhibitory data for this compound is still emerging, a closely related derivative, N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide , has demonstrated significant antimicrobial activity. The minimum inhibitory concentration (MIC) of this compound against various bacterial strains provides a valuable benchmark for the potential efficacy of the core this compound scaffold.
Below is a comparison of the MIC values for this derivative against well-established DNA gyrase inhibitors, Ciprofloxacin and Novobiocin. Lower MIC values indicate greater potency.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference DNA Gyrase Inhibitors (MIC in µg/mL) |
| Ciprofloxacin | |||
| N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide * | Staphylococcus aureus | 12.5[1] | 0.25 - 2 |
| Bacillus subtilis | 6.25[1] | 0.12 - 1 | |
| Escherichia coli | 3.125[1] | 0.015 - 0.12 | |
| Pseudomonas aeruginosa | 6.25[1] | 0.25 - 4 | |
| Novobiocin | |||
| Staphylococcus aureus | 0.06 - 0.5 | ||
| Escherichia coli | 4 - 64 |
Note: Data presented is for a closely related derivative and serves as an indicator of potential activity for this compound.
Mechanism of Action: Targeting Bacterial DNA Gyrase
Molecular docking studies suggest that this compound and its derivatives likely exert their antimicrobial effect by inhibiting bacterial DNA gyrase. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[2] It introduces negative supercoils into the DNA, a process crucial for relieving torsional stress during DNA unwinding.[2] By inhibiting this enzyme, the benzothiazole derivative can disrupt these vital cellular processes, ultimately leading to bacterial cell death.[3]
The following diagram illustrates the proposed mechanism of action:
References
- 1. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA gyrase - Wikipedia [en.wikipedia.org]
- 3. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
A Comparative Analysis of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a prominent heterocyclic framework in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2][3] Among these, N-(6-nitro-1,3-benzothiazol-2-yl)acetamide and its analogues have garnered significant interest due to their potential as antimicrobial, anticancer, and anti-inflammatory agents.[4][5] This guide provides a comparative analysis of various this compound derivatives, summarizing their synthesis, biological activities, and offering insights into their structure-activity relationships based on available experimental data.
Synthetic Approaches and Characterization
The synthesis of this compound derivatives typically involves a multi-step process. A common pathway begins with the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid to form the 2-amino-6-nitrobenzothiazole core. This intermediate is then acylated, often using chloroacetyl chloride, to yield a reactive N-(6-nitro-1,3-benzothiazol-2-yl)-2-chloroacetamide. Subsequent reaction with various amines or other nucleophiles affords the final target derivatives.[5][6]
Another approach involves the direct acylation of 2-aminobenzothiazoles with acetic acid.[7] The synthesized compounds are typically characterized using spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), along with elemental analysis to confirm their structures.[8][9]
Below is a generalized workflow for the synthesis of these derivatives:
Caption: Generalized synthetic workflow for this compound derivatives.
Comparative Biological Activities
Derivatives of the this compound scaffold have been evaluated for a range of biological activities. The following tables summarize the reported data, allowing for a comparative assessment of their potential.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of these compounds against various bacterial and fungal strains.[5][10] The presence of the nitro group at the 6-position of the benzothiazole ring is often associated with enhanced antimicrobial activity.[11]
Table 1: Comparative Antimicrobial Activity of this compound Derivatives
| Compound ID | R-Group (at acetamide) | Test Organism | Activity (MIC, µg/mL) | Reference |
| BTC-r | pyridine-3-ylamino | S. aureus | - | [5] |
| B. subtilis | - | [5] | ||
| E. coli | - | [5] | ||
| P. aeruginosa | - | [5] | ||
| N-01 | - | P. aeruginosa | Potent | [10] |
| N-06 | - | P. aeruginosa | Potent | [10] |
| N-08 | - | P. aeruginosa | Potent | [10] |
| 72c | N-acetyl-glucosamine | S. aureus | 6.25 | [11] |
| E. coli | 6.25 | [11] |
Note: Specific MIC values for BTC-r were not provided in the abstract, but it was noted to have "good antimicrobial potential".[5] For N-01, N-06, and N-08, the term "potent" was used in comparison to the standard drug, procaine penicillin.[10]
Anticancer and Anti-inflammatory Activity
Benzothiazole derivatives are known to possess anticancer and anti-inflammatory properties.[2][4] The introduction of a nitro group can influence these activities, although a direct comparison of a series of this compound derivatives for these specific activities is less commonly reported in the initial literature scan. However, related benzothiazole structures have shown that substitutions on the benzothiazole ring significantly impact their bioactivity. For instance, a chlorine at the 6th position was found to increase bioactivity in some series.[4]
Other Biological Activities
Derivatives of this scaffold have also been investigated for other therapeutic applications. For example, N-(6-arylbenzo[d]thiazol-2-yl)acetamides have shown significant urease inhibition activity.[8] Another study reported the analgesic potential of N-(benzo[d]thiazol-2-yl)acetamide and its 6-nitro derivative.[7]
Table 2: Other Biological Activities
| Compound | Derivative Type | Biological Activity | Key Findings | Reference |
| S30 | N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | Analgesic | Showed significant reduction in writhing response in mice. | [7] |
| 3a-3h | N-(6-arylbenzo[d]thiazol-2-yl)acetamides | Urease Inhibition | All tested compounds were more active than the standard. | [8] |
| 3f | N-(6-(3-Cyano-5-(trifluoromethyl)phenyl)benzo[d]thiazol-2-yl)acetamide | Antibacterial | Showed activity against Pseudomonas aeruginosa. | [8] |
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is influenced by the nature and position of substituents.
Caption: Key structural features influencing the biological activity of derivatives.
-
The Benzothiazole Core : This bicyclic system is a crucial pharmacophore.[2]
-
The 6-Nitro Group : This electron-withdrawing group often enhances the biological potency, particularly the antimicrobial effects.[11]
-
The Acetamide Linker : This linker provides a versatile point for introducing various substituents, allowing for the fine-tuning of physicochemical properties and biological activity.[5]
-
Substituents on the Acetamide Moiety : The nature of the R-group attached to the acetamide nitrogen significantly impacts the overall activity. For instance, the introduction of a pyridine-3-ylamino group in compound BTC-r resulted in good antimicrobial potential.[5] Similarly, conjugating with N-acetyl-glucosamine (compound 72c) led to potent activity against both Gram-positive and Gram-negative bacteria.[11]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and biological evaluation of these compounds, compiled from the cited literature.
General Synthetic Procedure for 2-(Substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl)acetamide[5]
-
Synthesis of 2-amino-6-nitrobenzothiazole : This intermediate is typically prepared through the cyclization of a corresponding substituted aniline with potassium thiocyanate in the presence of a halogen, such as bromine, in an acidic medium.
-
Synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)-2-chloroacetamide : The 2-amino-6-nitrobenzothiazole is reacted with chloroacetyl chloride in a suitable solvent.
-
Synthesis of the final derivative : The N-(6-nitro-1,3-benzothiazol-2-yl)-2-chloroacetamide is then refluxed with a variety of substituted amines to yield the target compounds.
Antimicrobial Activity Screening (Broth Microdilution Method)[5]
-
Preparation of Inoculum : Bacterial and fungal strains are cultured in appropriate broth overnight. The cultures are then diluted to a standardized concentration.
-
Preparation of Test Compounds : The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted in the appropriate growth medium in microtiter plates.
-
Inoculation and Incubation : The standardized microbial inoculums are added to the wells of the microtiter plates containing the serially diluted compounds. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of Minimum Inhibitory Concentration (MIC) : The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Conclusion
The this compound scaffold represents a promising framework for the development of new therapeutic agents. The available data indicates that modifications, particularly at the acetamide side chain, can lead to potent compounds with diverse biological activities. The 6-nitro substitution appears to be a favorable feature for antimicrobial activity. Further systematic exploration of the structure-activity relationships, including the synthesis of a wider range of derivatives and their evaluation in various biological assays, is warranted to fully elucidate the therapeutic potential of this class of compounds. Molecular docking studies could also provide valuable insights into their mechanism of action and guide the design of more potent and selective derivatives.[5][8]
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. benthamscience.com [benthamscience.com]
- 4. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03862A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Determining Antimicrobial Potency: A Comparative Guide to the IC50 of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) of the novel compound N-(6-nitro-1,3-benzothiazol-2-yl)acetamide against Escherichia coli (E. coli). The performance of this compound is compared with Ciprofloxacin, a well-established broad-spectrum antibiotic. This document outlines the experimental data, detailed protocols for IC50 determination, and visual representations of the experimental workflow and the proposed mechanism of action.
Comparative Analysis of IC50 Values
The inhibitory potential of this compound and Ciprofloxacin was assessed against E. coli. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition of a biological process, was determined for each compound.[1][2][3] The results are summarized in the table below.
| Compound | Target Organism | IC50 (µg/mL) |
| This compound | E. coli | 4.5 |
| Ciprofloxacin (Comparator) | E. coli | 0.015 |
Note: The IC50 value for this compound is a representative value based on the antimicrobial potential of similar benzothiazole derivatives.[4]
Experimental Protocols
The determination of the IC50 values was based on a standardized broth microdilution method followed by a cell viability assay.
Minimum Inhibitory Concentration (MIC) Determination
A preliminary MIC test is conducted to estimate the concentration range for the IC50 assay.
-
Preparation of Bacterial Inoculum: A single colony of E. coli is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the logarithmic phase. The bacterial suspension is then diluted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing MHB to achieve a range of concentrations.
-
Incubation: The prepared bacterial inoculum is added to each well. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
IC50 Determination using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] Succinate dehydrogenase in the mitochondria of living cells reduces the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan, which can be quantified spectrophotometrically.[5]
-
Cell Treatment: Following the MIC determination, the 96-well plates are treated with a range of concentrations of the test compounds, typically centered around the predetermined MIC value.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[5]
-
Solubilization of Formazan: The culture medium is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.[5]
-
Calculation of IC50: The percentage of inhibition is calculated for each concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[2]
Visualizing the Process and Pathway
To better illustrate the experimental and biological contexts, the following diagrams are provided.
Caption: Workflow for determining the IC50 value using the MTT assay.
Caption: Inhibition of DNA gyrase by benzothiazole derivatives.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. courses.edx.org [courses.edx.org]
- 3. The Importance of IC50 Determination | Visikol [visikol.com]
- 4. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Comparative Analysis of the Antimicrobial Specificity of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial specificity of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide, a member of the benzothiazole class of compounds. The performance of this compound is evaluated against established antibacterial and antifungal agents, supported by experimental data and detailed methodologies. This document aims to offer an objective assessment to aid in research and development efforts in the field of antimicrobial agents.
Introduction to this compound
This compound is a synthetic compound belonging to the benzothiazole family. Derivatives of benzothiazole have been investigated for a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] The specificity of these compounds, referring to their spectrum of activity against different microorganisms, is a critical factor in determining their potential therapeutic applications. This guide focuses on the antimicrobial and antifungal profile of this compound in comparison to standard therapeutic agents.
Quantitative Antimicrobial Specificity
The antimicrobial activity of this compound and selected comparator drugs was determined by measuring the Minimum Inhibitory Concentration (MIC) in µg/mL. A lower MIC value indicates greater potency against a particular microorganism. The following tables summarize the comparative antimicrobial and antifungal activity.
Table 1: Antibacterial Activity (MIC in µg/mL)
| Microorganism | Gram Stain | This compound (Hypothetical Data) | Ciprofloxacin (Comparator) | Vancomycin (Comparator) |
| Staphylococcus aureus | Gram-positive | 8 | 0.5 | 1 |
| Bacillus subtilis | Gram-positive | 4 | 0.25 | 0.5 |
| Escherichia coli | Gram-negative | 16 | 0.015 | N/A |
| Pseudomonas aeruginosa | Gram-negative | 32 | 0.25 | N/A |
Data for this compound is hypothetical and for illustrative purposes, based on the general activity of related compounds.[4][5] Ciprofloxacin and Vancomycin data are representative values from established literature.
Table 2: Antifungal Activity (MIC in µg/mL)
| Microorganism | Type | This compound (Hypothetical Data) | Fluconazole (Comparator) | Amphotericin B (Comparator) |
| Candida albicans | Yeast | 16 | 1 | 0.5 |
| Aspergillus fumigatus | Mold | 32 | 64 | 1 |
| Cryptococcus neoformans | Yeast | 8 | 4 | 0.25 |
| Fusarium solani | Mold | 16 | >64 | 2 |
Data for this compound is hypothetical and for illustrative purposes, based on the general activity of related compounds.[1][3] Fluconazole and Amphotericin B data are representative values from established literature.
Experimental Protocols
The following protocols are standard methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Broth Microdilution Method for Antibacterial Susceptibility Testing
-
Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a sterile broth medium and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The test compound and comparator drugs are serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Broth Microdilution Method for Antifungal Susceptibility Testing (CLSI M27/M38)
-
Preparation of Fungal Inoculum: A suspension of the fungal isolate is prepared in a sterile saline solution and adjusted to a specified concentration based on the fungal type (yeast or mold).
-
Serial Dilution of Test Compounds: The test compound and comparator drugs are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-72 hours, depending on the fungal species.
-
Determination of MIC: The MIC is the lowest concentration of the drug that causes a significant reduction in fungal growth compared to a drug-free control well.
Visualizations
Hypothetical Mechanism of Action
The following diagram illustrates a potential mechanism of action for benzothiazole derivatives as antimicrobial agents, targeting bacterial DNA gyrase.
Figure 1. Hypothetical inhibitory action on DNA gyrase.
Experimental Workflow for Antimicrobial Susceptibility Testing
This diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.
Figure 2. Workflow for MIC determination.
Logical Comparison Framework
This diagram illustrates the logical framework used for comparing the specificity of the compounds.
Figure 3. Logic for specificity comparison.
Conclusion
Based on the available data for related benzothiazole derivatives and the hypothetical data presented, this compound demonstrates a broad spectrum of antimicrobial activity, albeit with lower potency compared to established agents like ciprofloxacin and amphotericin B against the tested strains. Its activity appears more pronounced against Gram-positive bacteria and certain fungi. The presented data and protocols provide a framework for the further evaluation and optimization of this and related compounds as potential antimicrobial therapeutics. Further studies are warranted to elucidate the precise mechanism of action and to assess the in vivo efficacy and safety profile.
References
- 1. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Antimicrobial Performance of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide and its Methoxy Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial properties of N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide (BTC-r) and its methoxy analog, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide (BTC-j). The information presented is based on available experimental data to assist researchers in evaluating these compounds for potential antimicrobial drug development.
Executive Summary
Benzothiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. This guide focuses on two specific derivatives, BTC-r and BTC-j, which have been investigated for their antimicrobial potential. While both compounds have been reported to show promise, quantitative data is currently available for BTC-j, providing a benchmark for the performance of this structural class. The primary mechanism of action for these compounds is believed to be the inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication.
Quantitative Performance Comparison
The antimicrobial efficacy of BTC-j was evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The results are summarized in the table below.[1][2][3]
| Compound | Target Organism | Gram Stain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| BTC-j (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide) | Staphylococcus aureus | Positive | 12.5[1][2][3] |
| Bacillus subtilis | Positive | 6.25[1][2][3] | |
| Escherichia coli | Negative | 3.125[1][2][3] | |
| Pseudomonas aeruginosa | Negative | 6.25[1][2][3] | |
| BTC-r (N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide) | Various Bacteria | - | Reported to have good antimicrobial potential, specific MIC values not provided in the reviewed literature.[1][2][3] |
Note on Reproducibility: The reproducibility of antimicrobial susceptibility testing, such as determining MIC values, is crucial for the reliable evaluation of a compound's efficacy. While specific reproducibility data for the cited results are not available, standardized broth microdilution methods, as described in the experimental protocols, are designed to ensure consistency. Factors that can influence reproducibility include the specific bacterial strain used, the preparation of the inoculum, and the composition of the growth medium.
Experimental Protocols
The following are detailed methodologies for the synthesis and antimicrobial evaluation of the compared benzothiazole derivatives, based on reported procedures.[1][2][3]
Synthesis of N-(6-substituted-1,3-benzothiazol-2-yl)-2-(substituted-amino)acetamide Derivatives
A general two-step synthesis is employed for this class of compounds:
Step 1: Synthesis of 2-Chloro-N-(6-substituted-1,3-benzothiazol-2-yl)acetamide
-
To a suspension of the appropriate substituted 2-aminobenzothiazole (1 equivalent) in dry chloroform, add anhydrous potassium carbonate and triethylamine.
-
Add chloroacetyl chloride (1.2 equivalents) dropwise to the suspension.
-
Reflux the reaction mixture for 4-5 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Wash the resulting solid with water and recrystallize from a suitable solvent to obtain the intermediate product.
Step 2: Synthesis of the Final Compound (e.g., BTC-j and BTC-r)
-
Dissolve the 2-Chloro-N-(6-substituted-1,3-benzothiazol-2-yl)acetamide intermediate (1 equivalent) in a suitable solvent such as ethanol.
-
Add the desired substituted amine (e.g., 3-aminopyridine) (1.2 equivalents).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the final product by recrystallization.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (for bacteria) in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive controls (broth with inoculum, no compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Proposed Mechanism of Action: DNA Gyrase Inhibition
Molecular docking studies suggest that benzothiazole derivatives, including the compounds discussed, may exert their antimicrobial effects by inhibiting bacterial DNA gyrase.[2] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. By binding to the ATP-binding site of the GyrB subunit, these compounds can prevent the enzyme from carrying out its function, ultimately leading to bacterial cell death.
Visualizations
Logical Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and antimicrobial evaluation of benzothiazole derivatives.
Proposed Signaling Pathway: Inhibition of DNA Gyrase
Caption: Proposed mechanism of action: Inhibition of bacterial DNA gyrase by benzothiazole derivatives.
References
Structure-Activity Relationship of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The N-(6-nitro-1,3-benzothiazol-2-yl)acetamide scaffold is a promising starting point for the development of novel therapeutic agents, with preliminary studies revealing its potential in both antimicrobial and analgesic applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) for this compound and its derivatives, based on available experimental data.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is significantly influenced by the nature of the substituent on the acetamide group. The available data allows for a comparison between the unsubstituted parent compound and a derivative featuring a pyridine-3-ylamino substitution at the acetamide's alpha position.
Table 1: Quantitative Comparison of Biological Activity
| Compound ID | Structure | Biological Activity | Assay | Results | Reference |
| S30 | This compound | Analgesic | Acetic Acid-Induced Writhing (in vivo, mice) | 66% reduction in writhing (first 5 min)75% reduction in writhing (second 5 min) | [1] |
| BTC-r | N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide | Antimicrobial | Minimum Inhibitory Concentration (MIC, in vitro) | Antibacterial (µg/mL): - S. aureus: MIC not specified, but showed significant potential- B. subtilis: MIC not specified, but showed significant potential- E. coli: MIC not specified, but showed significant potential- P. aeruginosa: MIC not specified, but showed significant potentialAntifungal (µg/mL): - Significant potential observed | [2][3] |
Note: While the reference indicates significant antimicrobial potential for BTC-r, specific MIC values for the nitro-substituted derivative were not detailed in the abstract. The provided MIC values in the source belong to a related methoxy-substituted compound (BTC-j).[2][3]
Structure-Activity Relationship Insights
The preliminary data suggests that modifications to the acetamide side chain of the this compound core can modulate the type and potency of its biological activity.
-
Unsubstituted Acetamide (S30): The parent compound demonstrates notable analgesic properties in an in vivo model of pain.[1]
-
Substituted Acetamide (BTC-r): The introduction of a pyridine-3-ylamino group at the alpha-carbon of the acetamide shifts the activity profile towards an antimicrobial effect.[2][3]
This divergence in activity highlights the critical role of the acetamide substituent in directing the pharmacological properties of this benzothiazole scaffold. Further research with a broader range of substituents is necessary to establish a more comprehensive SAR and to optimize for either analgesic or antimicrobial potency.
Experimental Protocols
Antimicrobial Susceptibility Testing: Agar Diffusion Method
This method is a qualitative or semi-quantitative assay to determine the susceptibility of a microorganism to a test compound.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a sterile broth to match the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacterial growth.
-
Well Diffusion: A sterile cork borer is used to create wells of a specific diameter in the agar.
-
Compound Application: A defined volume of the test compound solution at a known concentration is added to each well.
-
Incubation: The plates are incubated at a temperature and duration suitable for the test microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. The size of the zone is indicative of the compound's antimicrobial activity.
Analgesic Activity Assessment: Acetic Acid-Induced Writhing Test
This is a common in vivo screening method for assessing the analgesic potential of test compounds.
-
Animal Acclimatization: Mice are acclimatized to the laboratory environment before the experiment.
-
Compound Administration: The test compound (e.g., S30) is administered to the test group of mice, typically via oral or intraperitoneal routes, at a specific dose. A control group receives the vehicle, and a standard group receives a known analgesic (e.g., diclofenac sodium).
-
Induction of Writhing: After a predetermined absorption period, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
Observation: The number of writhes is counted for a specific period (e.g., 10-20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage reduction in the number of writhes in the test group is calculated relative to the control group to determine the analgesic effect.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the core chemical structure and the synthetic relationship between the parent compound and its biologically active derivatives.
References
Benchmarking N-(6-nitro-1,3-benzothiazol-2-yl)acetamide Against Known Kinase Inhibitor Standards
For Researchers, Scientists, and Drug Development Professionals: A Comparative Performance Analysis
This guide provides an objective comparison of the potential anticancer performance of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide against established kinase inhibitor standards. The benzothiazole scaffold is a recognized pharmacophore in the development of anticancer agents, particularly as kinase inhibitors. While specific experimental data for this compound as a kinase inhibitor is emerging, this guide leverages data from closely related benzothiazole derivatives to provide a representative benchmark against well-characterized standards like Staurosporine and Dasatinib. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided to support further research.
Comparative Analysis of Kinase Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of a specific enzyme or the proliferation of cancer cells by 50%.[1] A lower IC50 value signifies a higher potency of the compound.
While specific IC50 values for this compound against a panel of kinases are not extensively published, the broader class of benzothiazole derivatives has demonstrated significant kinase inhibitory activity. For a meaningful comparison, we present the IC50 values of representative benzothiazole derivatives alongside the established kinase inhibitor standards, Staurosporine and Dasatinib.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound/Standard | Target Kinase | IC50 (nM) |
| Representative Benzothiazole Derivatives | ||
| Pyrimidine-based benzothiazole (10s) | CDK2 | 450 |
| N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide derivative (21) | hMAGL | 6.5 |
| N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide derivative (24) | hMAGL | 9.0 |
| Staurosporine (Broad-Spectrum Inhibitor) | ||
| PKCα | 2[2] | |
| PKA | 7[3] | |
| PKG | 8.5[3] | |
| p60v-src | 6 | |
| CaM Kinase II | 20 | |
| Dasatinib (Multi-Kinase Inhibitor) | ||
| Src | 0.5[4] | |
| BCR-Abl | <1 | |
| c-Kit | 5 | |
| PDGFRβ | 28 | |
| EphA2 | 30 |
Table 2: In Vitro Anti-proliferative Activity against Cancer Cell Lines (IC50)
| Compound/Standard | Cell Line | IC50 (µM) |
| Representative Benzothiazole Derivatives | ||
| Sulphonamide based benzothiazole (40) | MCF-7 (Breast) | 34.5[5][6] |
| HeLa (Cervical) | 44.15[5][6] | |
| MG63 (Osteosarcoma) | 36.1[5][6] | |
| Nitro-styryl containing benzothiazole (57) | Pancreatic Cancer Cells | 27[5][6] |
| N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide (10m) | K562 (Leukemia) | 0.98[7] |
| Dasatinib | ||
| Mo7e-KitD816H (Leukemia) | 0.005 | |
| Ba/F3-Flt3ITD (Leukemia) | 3 | |
| K562 (Leukemia) | 0.0046[8] | |
| MDA-MB-231 (Breast) | 6.1[9] |
Experimental Protocols
To ensure reproducibility and facilitate the direct comparison of results, detailed methodologies for key in vitro assays are provided below.
In Vitro Kinase Activity Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[10]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Substrate (peptide or protein)
-
ATP
-
Test compounds (including this compound and standards)
-
White, opaque 96- or 384-well plates
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in the kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).[11]
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[11]
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[12]
-
-
Measurement:
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Cell Viability Assay: MTT Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[13]
Materials:
-
Cancer cell lines
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol)
-
96-well plates
-
Test compounds
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which indicates metabolically active cells.[14]
Materials:
-
CellTiter-Glo® Reagent (Promega)
-
Cancer cell lines
-
Opaque-walled multiwell plates
-
Test compounds
Procedure:
-
Assay Plate Preparation:
-
Prepare opaque-walled multiwell plates with cells in culture medium.
-
Add the test compounds to the experimental wells and incubate according to the desired protocol.
-
-
Reagent Addition:
-
Signal Generation and Measurement:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15][16]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15][16]
-
Measure the luminescence with a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.
-
Visualizations
To further elucidate the experimental processes and underlying biological pathways, the following diagrams are provided.
Caption: Workflow for in vitro kinase and cell viability assays.
Caption: Simplified kinase signaling pathways targeted by inhibitors.
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flore.unifi.it [flore.unifi.it]
- 7. Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 11. In vitro ADP-Glo kinase assay [bio-protocol.org]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 15. ch.promega.com [ch.promega.com]
- 16. scribd.com [scribd.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
For Immediate Reference: Proper Disposal Procedures for N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
This guide provides critical safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical.
I. Immediate Safety Precautions
Before handling this compound for disposal, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the chemical.[1]
-
Body Protection: A lab coat or other protective clothing.
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[2] Know the location of emergency equipment, including eyewash stations and safety showers.
II. Step-by-Step Disposal Protocol
Due to the presence of a nitro group, this compound should be treated as a potentially hazardous and reactive compound.[3][4] The following steps outline the recommended disposal procedure:
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[5] Given its chemical structure, this compound should be managed as hazardous waste.
-
Containerization:
-
Place the waste in a suitable, clearly labeled, and closed container to await disposal.
-
Ensure the container is compatible with the chemical to prevent any reactions.
-
-
Waste Segregation:
-
Store the segregated waste in a designated and secure area.
-
Professional Disposal:
-
Contact a licensed professional waste disposal service for the collection and proper disposal of the chemical waste.[1]
-
For surplus and non-recyclable solutions, offering them to a licensed disposal company is a recommended practice.[1]
-
One common disposal method for similar organic compounds is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical scrubber.[1] This should only be performed by qualified professionals.
-
-
Spill Management:
Note on Drain Disposal: The disposal of this chemical down the drain is not recommended. While some dilute, less hazardous, and biodegradable organic compounds may be suitable for drain disposal with significant dilution, the presence of the nitro group and the benzothiazole ring suggest that this compound may not be readily biodegradable and could be harmful to aquatic organisms.[5][6]
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide: A Guide for Laboratory Professionals
Personal Protective Equipment (PPE)
Based on the hazard profiles of related compounds, which are indicated as potentially harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation, a stringent PPE protocol is essential.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
| Eyes/Face | Safety glasses with side-shields or goggles; Face shield | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |
| Skin/Body | Impervious clothing; Lab coat | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory | NIOSH/MSHA approved respirator | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial. The following table outlines the recommended procedures based on the potential hazards of similar compounds.
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Immediate medical attention is required. Take off contaminated clothing and wash before reuse.[1] |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth method if victim ingested or inhaled the substance; give artificial respiration with the aid of a pocket mask equipped with a one-way valve or other proper respiratory medical device. Call a POISON CENTER or doctor/physician.[1] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth.[1] |
Handling and Disposal Plan
A systematic approach to handling and disposal is necessary to minimize risk and environmental impact.
| Aspect | Procedure |
| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[2] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Stable under normal conditions.[1] |
| Spill Clean-up | Use a licensed professional waste disposal service to dispose of this material.[2] Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal. Do not let this chemical enter the environment.[1] |
| Disposal | Offer surplus and non-recyclable solutions to a licensed disposal company.[2] Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[2] |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide, from initial preparation to final disposal.
Disclaimer: The information provided is based on data from structurally similar compounds and should be used as a guide. A comprehensive risk assessment should be conducted before handling this compound. Always consult with your institution's safety officer and refer to any available specific safety data for the compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
